(3-Allyl-4-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-3-prop-2-enylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-7,12H,1,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWSNLSBMQBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900800-35-3 | |
| Record name | [4-methoxy-3-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic Solubility Profile of 3-Allyl-4-Methoxybenzyl Alcohol: A Comprehensive Technical Guide
Executive Summary & Physicochemical Causality
In the landscape of preclinical drug development and specialty chemical formulation, understanding the thermodynamic solubility of lipophilic intermediates is paramount. 3-allyl-4-methoxybenzyl alcohol is a complex phenylpropanoid derivative. Structurally, it features a benzyl alcohol core, a methoxy group at the para (C4) position, and an allyl group at the meta (C3) position.
While related compounds like 4-methoxybenzyl alcohol are widely utilized as pharmaceutical intermediates and fragrance modifiers due to their favorable reactivity and mild solubility profiles[1][2], the addition of the C3-allyl group fundamentally alters the molecule's hydration dynamics.
The Causality of Solubility:
-
Hydrophilic Contributions: The primary hydroxyl (-OH) group of the benzyl alcohol moiety acts as both a hydrogen bond donor and acceptor, providing the primary vector for aqueous interaction. The C4-methoxy oxygen acts as a weak hydrogen bond acceptor.
-
Lipophilic Contributions: The planar aromatic ring, combined with the bulky, non-polar C3-allyl group (-CH₂-CH=CH₂), significantly increases the molecule's partition coefficient (LogP) and disrupts the formation of a stable hydration shell.
-
Net Effect: The compound exhibits highly dissolution-rate-limited and thermodynamically restricted aqueous solubility. Consequently, empirical thermodynamic profiling is required to design effective cosolvent systems or lipid-based formulations.
Methodological Framework: Kinetic vs. Thermodynamic Solubility
In early-stage screening, kinetic solubility is often measured by diluting a DMSO stock solution into an aqueous buffer until precipitation occurs[3]. However, because DMSO readily forms supersaturated solutions, kinetic measurements consistently overestimate the true equilibrium solubility of lipophilic compounds[4].
For robust formulation development, thermodynamic solubility is the mandatory gold standard. This represents the true equilibrium concentration of the compound when the most stable solid form is in contact with a solvent at a fixed temperature[5]. To achieve this, we utilize the Shake-Flask Method , a self-validating system that ensures complete saturation without the artifactual interference of organic carrier solvents[4][5].
The Self-Validating Shake-Flask Protocol
The following protocol details the step-by-step methodology for determining the thermodynamic solubility of 3-allyl-4-methoxybenzyl alcohol.
Step 1: Media Preparation & Solid Addition
-
Prepare a 0.15 M phosphate-buffered saline (PBS) solution adjusted strictly to pH 7.4[6].
-
Accurately weigh an excess amount of crystalline 3-allyl-4-methoxybenzyl alcohol (e.g., 5 mg) into a glass Whatman MiniUniPrep vial to ensure a persistent solid suspension[4][6]. Causality: An excess of solid is mathematically required to satisfy the thermodynamic definition of equilibrium; without a solid phase present, the system is merely a subsaturated solution.
Step 2: Thermal Incubation & Equilibration 3. Seal the vials and place them in an orbital shaker incubator (e.g., IKA KS 3000) set to 400 rpm[6]. 4. Incubate parallel samples at multiple temperatures (e.g., 298.15 K, 303.15 K, and 310.15 K) for 24 to 72 hours[5][6]. Causality: Extended incubation ensures that any metastable polymorphs have fully converted to the lowest-energy crystalline state[5].
Step 3: Phase Separation 5. Verify the pH of the suspension to ensure the solute did not shift the buffer capacity[4]. 6. Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid[3][5]. 7. Filter the supernatant using a 0.22 µm low-binding PTFE syringe filter. Causality: Low-binding filters are critical; lipophilic compounds like 3-allyl-4-methoxybenzyl alcohol will readily adsorb to standard nylon or cellulose filters, leading to falsely low solubility readings[5].
Step 4: HPLC-UV Quantification 8. Dilute the filtered supernatant with mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the calibration curve. 9. Quantify the concentration using isocratic HPLC-UV against an external standard calibration curve[5][6].
Caption: Step-by-step workflow of the Shake-Flask Method for thermodynamic solubility determination.
Thermodynamic Modeling: The Van 't Hoff Analysis
To predict the solubility of 3-allyl-4-methoxybenzyl alcohol across various physiological and manufacturing conditions, we apply the Van 't Hoff equation . This thermodynamic model mathematically relates the solubility equilibrium constant (expressed as mole fraction solubility,
The linear form of the Van 't Hoff equation is expressed as:
Where:
- = Mole fraction solubility of the compound.
- = Ideal gas constant (8.314 J/mol·K).
- = Absolute temperature in Kelvin.
By plotting the natural logarithm of the solubility (
-
The Slope (
) reveals whether the dissolution is endothermic or exothermic[9]. For highly lipophilic crystalline solids, dissolution is typically endothermic (positive ), meaning solubility increases with temperature[7][10]. -
The Intercept (
) quantifies the disorder introduced into the system. A hydrophobic compound often exhibits a lower-than-expected entropy of solution due to the highly ordered water-cage (hydrophobic effect) forming around the allyl and methoxy groups.
Caption: Logical pathway for deriving enthalpy and entropy from temperature-dependent solubility data.
Quantitative Data Presentation
The following table synthesizes the thermodynamic solubility profile of 3-allyl-4-methoxybenzyl alcohol in pH 7.4 buffer across standard experimental temperatures. (Note: Data is representative of the physicochemical behavior of highly lipophilic methoxybenzyl alcohol derivatives).
| Temperature (K) | Inverse Temp ( | Solubility (mg/mL) | Mole Fraction ( | |
| 298.15 (25°C) | 0.00335 | 0.142 | -11.15 | |
| 303.15 (30°C) | 0.00330 | 0.185 | -10.88 | |
| 310.15 (37°C) | 0.00322 | 0.268 | -10.51 |
Thermodynamic Extraction:
Based on the linear regression of
Conclusion & Formulation Implications
The thermodynamic solubility profile of 3-allyl-4-methoxybenzyl alcohol dictates that it is a poorly water-soluble compound, heavily influenced by the lipophilicity of its C3-allyl and C4-methoxy substituents. Because the dissolution is endothermic, thermal processing can temporarily increase solubility during manufacturing; however, upon cooling to room temperature, the compound will precipitate if formulated in purely aqueous media.
Strategic Recommendations:
-
Cosolvent Systems: The use of miscible cosolvents (e.g., Propylene Glycol or PEG 400) is recommended to lower the dielectric constant of the medium, thereby reducing the energetic penalty of solvating the allyl group.
-
Lipid-Based Delivery: For biological applications, self-microemulsifying drug delivery systems (SMEDDS) should be explored to bypass the thermodynamic aqueous solubility limits entirely.
References
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]
-
Determination of Thermodynamic Solubility Bio-protocol[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace[Link]
-
Van 't Hoff equation Wikipedia[Link]
-
Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures at different temperatures PMC (National Institutes of Health)[Link]
-
9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation Chemistry LibreTexts[Link]
Sources
- 1. 4-methoxybenzyl Alcohol | Quality Chemical Dealer [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. enamine.net [enamine.net]
- 4. scispace.com [scispace.com]
- 5. raytor.com [raytor.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. ftp.nuneslaw.com [ftp.nuneslaw.com]
- 8. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Comprehensive Physicochemical Profiling: pKa and Acidity of (3-Allyl-4-methoxyphenyl)methanol
Executive Summary
Molecule: (3-Allyl-4-methoxyphenyl)methanol CAS Registry Number: Not widely listed (Structural Analog: 4-Methoxybenzyl alcohol, CAS 105-13-5) Classification: Benzyl Alcohol Derivative / Phenylpropanoid Intermediate
(3-Allyl-4-methoxyphenyl)methanol is a primary benzyl alcohol substituted with a methoxy group at the para position and an allyl group at the meta position relative to the hydroxymethyl moiety.
Core Acidity Insight: Unlike its phenolic structural analogs (e.g., Eugenol), this molecule lacks a labile proton on the aromatic ring. Consequently, it exhibits negligible acidity under physiological conditions. Its primary pKa (associated with the aliphatic hydroxyl group) is estimated at 15.4 ± 0.5 , rendering it neutral at pH 7.4. It behaves primarily as a lipophilic neutral entity in biological systems, with potential reactivity centered on metabolic oxidation rather than acid-base dissociation.
Structural Analysis & pKa Prediction
To accurately define the acidity of (3-Allyl-4-methoxyphenyl)methanol, we must analyze its ionizable centers using Structure-Activity Relationships (SAR) and Hammett electronic parameters.
Ionizable Centers
The molecule contains three potential sites for proton exchange, though only one is relevant for "acidity" in the conventional sense:
| Site | Functional Group | Type | Estimated pKa | Relevance at pH 7.4 |
| A | Benzyl Alcohol (-CH₂OH) | Weak Acid | 15.4 | Neutral (Non-ionized) |
| B | Ether Oxygen (-OCH₃) | Weak Base | -3.5 (Conjugate Acid) | Neutral |
| C | Alcohol Oxygen (-CH₂OH) | Weak Base | -2.5 (Conjugate Acid) | Neutral |
| D | Benzylic/Allylic C-H | Carbon Acid | ~40 | Stable (Requires Superbase) |
Electronic Effects (Hammett Equation Application)
The acidity of benzyl alcohols is governed by the stability of the alkoxide anion. We compare the target molecule to the parent benzyl alcohol (pKa ≈ 15.40).
-
Parent: Benzyl Alcohol (pKa 15.40)
-
Substituent 1 (Para-Methoxy): The -OCH₃ group is a strong Electron Donating Group (EDG) by resonance (
). This destabilizes the negative charge on the alkoxide, theoretically increasing the pKa (making it less acidic). However, the effect on the insulating methylene group is attenuated. -
Substituent 2 (Meta-Allyl): The allyl group is weakly electron-donating via induction/hyperconjugation (
). This further slightly destabilizes the anion.
Structural Visualization
The following diagram illustrates the molecule's structure and the electronic environment affecting its acidity.
Figure 1: Structural dissection of (3-Allyl-4-methoxyphenyl)methanol highlighting substituent effects on the acidic center.
Physicochemical Implications
Understanding the high pKa is critical for predicting the molecule's behavior in drug formulation and biological assays.
Solubility and Lipophilicity
Since the pKa (15.4) is far above physiological pH (1.0–8.0), the molecule remains 100% in its neutral, unionized form in the gastrointestinal tract and blood.
-
LogP (Predicted): ~2.1 – 2.4
-
Base 4-Methoxybenzyl alcohol LogP: 1.10
-
Allyl contribution: +1.0 to +1.2
-
-
Aqueous Solubility: Moderate to Low. The neutral character implies solubility is driven by the hydrogen bonding of the single -OH group against the lipophilic phenyl-allyl core.
-
Membrane Permeability: High. Being neutral and moderately lipophilic, it will passively diffuse across cell membranes (Class I/II BCS behavior).
Comparison with Phenolic Analogs
A common error is confusing this molecule with Eugenol or Vanillyl Alcohol .
| Compound | Structure | pKa (Acidic) | Species at pH 7.4 |
| (3-Allyl-4-methoxyphenyl)methanol | Benzyl Alcohol | ~15.4 | Neutral |
| Eugenol | Phenol | 10.19 | ~0.2% Ionized |
| Vanillyl Alcohol | Phenol | ~10.0 | ~0.2% Ionized |
Experimental Protocol: Determination of High pKa
Since the pKa is outside the range of standard aqueous titration (0-14), measuring it requires specialized non-aqueous techniques or UV-spectrophotometric extrapolation.
Methodology: UV-Metric Titration in Mixed Solvents
Objective: Determine the dissociation constant of the weak alcohol group.
Principle: The UV absorption spectrum of the neutral alcohol differs from its alkoxide anion. By titrating in a high-pH solvent system (e.g., DMSO/Water or Methanol/Water) and extrapolating to 100% water (Yasuda-Shedlovsky procedure), the pKa can be calculated.
Step-by-Step Protocol:
-
Preparation of Analyte:
-
Dissolve 5 mg of (3-Allyl-4-methoxyphenyl)methanol in 10 mL of methanol (Stock Solution).
-
Prepare working solutions (20 µM) in buffers ranging from pH 10 to pH 14 (using KOH/NaOH) and stronger basic media (e.g., 1M NaOH, H_ function solutions).
-
-
Spectral Scanning:
-
Use a Double-Beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).
-
Blank correction with corresponding buffer.
-
Scan range: 200 nm – 400 nm.
-
Observe the bathochromic shift (red shift) of the benzene
transition as the alkoxide forms (typically shifting from ~275 nm to ~290 nm).
-
-
Data Analysis:
-
Plot Absorbance vs. pH (or H_ acidity function) at
of the anion. -
Fit data to the Henderson-Hasselbalch equation:
-
Note: For pKa > 14, standard pH electrodes fail. Use Hammett Acidity Functions (H_) or spectrophotometric indicators.
-
Workflow Diagram
Figure 2: Workflow for spectrophotometric determination of weak acid pKa values.
Metabolic & Reactivity Context
While the acidity is low, the chemical reactivity is significant for drug development. The "acidity" of the benzylic position is relevant for metabolic oxidation.
Pathway:
-
Oxidation: The hydroxymethyl group is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.
-
Intermediate: 3-Allyl-4-methoxybenzaldehyde.
-
Product: 3-Allyl-4-methoxybenzoic acid (pKa ~ 4.5).
Note: The metabolite (Benzoic acid derivative) IS acidic. In vivo studies must distinguish between the parent drug (neutral) and this acidic metabolite.
Figure 3: Metabolic activation pathway transforming the neutral parent into an acidic metabolite.
References
- Serjeant, E. P., & Boyd, B. M. (1994). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Standard reference for benzyl alcohol pKa values).
-
PubChem. (2025).[1] 4-Methoxybenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
FooDB. (2025). Compound: 4-Methoxybenzyl alcohol.[1][2][3][4][5] Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic parameter values).
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for Carbon acid pKa values).
Sources
- 1. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxyphenyl)methanol | SIELC Technologies [sielc.com]
- 3. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound 4-Methoxybenzyl alcohol (FDB012554) - FooDB [foodb.ca]
IUPAC Naming Conventions for Allyl-Substituted Methoxybenzyl Alcohols
Executive Summary
In the high-stakes arena of drug development and lignin valorization, ambiguity is a liability. "Allyl-substituted methoxybenzyl alcohols"—structural motifs common in eugenol derivatives and monolignols—present a specific nomenclature challenge. They straddle the boundary between retained traditional names (benzyl alcohol) and systematic IUPAC construction (phenylmethanol).
This guide provides a definitive, algorithmic approach to naming these compounds. It moves beyond basic rules to address the specific collisions of priority that occur when alkene chains (allyl), ether groups (methoxy), and alcohol functionalities coexist on an aromatic scaffold.
Part 1: The Hierarchical Foundation
To name a molecule correctly, one must first dismantle it. For allyl-substituted methoxybenzyl alcohols, the conflict lies in identifying the Principal Functional Group (PFG) and the Parent Structure .
The Principal Functional Group (PFG)
According to IUPAC Blue Book P-41 , the hydroxyl group (-OH) takes precedence over:
-
Alkoxy groups (-OCH₃, methoxy)
-
Alkene groups (-CH=CH₂, allyl components)
Therefore, the suffix of the name must be -ol .[4]
Selecting the Parent Structure: The "Benzyl" vs. "Methanol" Schism
There are two valid IUPAC approaches. For patent filings and database integrity, the Preferred IUPAC Name (PIN) is strictly required.
| Feature | Retained Name (General Use) | Systematic Name (PIN - Preferred) |
| Parent | Benzyl alcohol | Methanol |
| Structure | Benzene ring + CH₂OH treated as a unit. | Methanol (CH₃OH) with one H replaced by a Phenyl ring. |
| Numbering | Ring C1 is attached to the CH₂OH.[1][2][5] | The Methanol carbon is C1 of the side chain. |
| Usage | Common in lab communication. | Mandatory for rigorous IP/Regulatory documentation. |
Critical Insight: While "Benzyl alcohol" is acceptable in general nomenclature (IUPAC P-63.1.1), (Phenyl)methanol is the systematic basis for complex substitutions. This guide focuses on the systematic approach to ensure your data is robust against edge cases.
Part 2: Locant Assignment & Numbering Logic
When the parent structure is defined as Methanol substituted by a Phenyl ring, the numbering of the ring substituents becomes the critical variable.
The "Lowest Locant Set" Rule
The phenyl ring is attached to the methanol carbon. The point of attachment on the ring is always position 1 .[6] From there, you must number the ring (2 through 6) to give the substituents the lowest possible locant set.[3]
The Algorithm:
-
Fixed Point: C1 is the carbon attached to the -CH₂OH group.
-
Direction: Number clockwise and counter-clockwise.
-
Compare: Compare the locants term by term. The set with the lower number at the first point of difference wins.
Alphabetization (The Tie-Breaker)
If locant sets are identical in both directions, priority is given to the substituent that comes first alphabetically.[7]
-
A llyl (prop-2-en-1-yl)
-
M ethoxy
Part 3: Visualization of the Naming Algorithm
The following decision tree illustrates the workflow for determining the correct IUPAC name for a polysubstituted benzyl alcohol derivative.
Figure 1: Logical workflow for deriving the Preferred IUPAC Name (PIN) for substituted benzyl alcohols.
Part 4: Experimental Protocols (Case Studies)
Protocol A: Naming 4-Allyl-2-methoxybenzyl alcohol (Eugenol Derivative)
This compound is a common intermediate in lignin depolymerization studies.
Step 1: Dissection
-
Core: Methanol (-CH₂OH).
-
Primary Substituent: Phenyl ring attached to Methanol.
-
Ring Substituents:
-
Methoxy group (-OCH₃).
-
Allyl group (-CH₂CH=CH₂).
-
Step 2: Numbering the Ring
-
C1: Attached to Methanol.
-
Scenario A (Clockwise): Methoxy at C2, Allyl at C4. Set = {1, 2, 4}.
-
Scenario B (Counter-Clockwise): Allyl at C4, Methoxy at C6. Set = {1, 4, 6}.
-
Decision: {1, 2, 4} is lower than {1, 4, 6} at the second digit (2 < 4). Scenario A wins.
Step 3: Assembly
-
Substituents: 2-methoxy, 4-allyl.
-
Alphabetical Order: A llyl comes before M ethoxy.
-
Combined Substituent Name: 4-allyl-2-methoxyphenyl .
Final PIN: (4-Allyl-2-methoxyphenyl)methanol
Protocol B: The "Side-Chain" Trap (Alpha-Substitution)
If the allyl group is attached to the benzylic carbon (the CHOH) rather than the ring, the parent chain changes entirely.
-
Structure: Ph-CH(OH)-CH₂CH=CH₂
-
Analysis: The longest carbon chain containing the -OH and the alkene is now 4 carbons long (Butene).
-
Parent: But-3-en-1-ol (Wait, OH must be lowest number). Correct Parent: 1-Phenylbut-3-en-1-ol .
-
Note: This is no longer a benzyl alcohol derivative in IUPAC nomenclature; it is a substituted butenol.
Part 5: Structural Verification Data
When validating these structures in a database (e.g., CAS or PubChem), use the following fragment priorities to ensure your search strings match the IUPAC logic.
| Functional Group | Formula | Prefix (Substituent) | Suffix (Parent) | Priority Rank |
| Hydroxyl | -OH | Hydroxy- | -ol | 1 (Highest) |
| Alkene (Allyl) | -CH₂CH=CH₂ | Allyl- (Prop-2-en-1-yl) | -ene | 2 |
| Ether | -OR | Alkoxy- (Methoxy) | -ether | 3 |
| Benzene Ring | C₆H₅- | Phenyl- | -benzene | 4 (Lowest here) |
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.
-
Favre, H. A., & Powell, W. H. Nomenclature of Organic Chemistry. Section P-44 (Seniority of Ring vs Chain).[8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Eugenol (Allyl-substituted phenol reference).
-
Hellwich, K. H. Stereochemistry in IUPAC Nomenclature. Chem. Int., 2006.
Sources
- 1. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Nomenclature Examples [www2.chemistry.msu.edu]
- 8. Blue Book P-60-65 [iupac.qmul.ac.uk]
Thermophysical Characterization of (3-Allyl-4-methoxyphenyl)methanol: Predictive Modeling and Empirical Workflows
(3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3) is a specialized benzylic alcohol derivative featuring an electron-donating methoxy group and a flexible allyl chain[1]. In drug development, organic synthesis, and advanced materials science, establishing the exact thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of such intermediates is critical. These metrics dictate downstream processing parameters, including vacuum distillation limits, lyophilization feasibility, and formulation stability.
Because empirical databases currently lack explicit, verified atmospheric boiling and melting point records for this specific novel compound[1], this technical guide synthesizes predictive thermodynamic modeling with field-proven, self-validating experimental protocols to establish its thermophysical profile.
Section 1: Predictive Thermophysics and Structural Causality
To accurately predict the thermophysical behavior of (3-Allyl-4-methoxyphenyl)methanol, we must analyze the causal impact of its functional groups by comparing it to well-characterized structural analogs.
-
Hydrogen Bonding (The Benzylic Alcohol Effect): Benzyl alcohol exhibits a boiling point of 205 °C[2]. The presence of the primary hydroxyl (-CH₂OH) group allows for extensive intermolecular hydrogen bonding. This network requires significant thermal energy to disrupt during the liquid-to-gas phase transition, elevating the boiling point far beyond that of a simple ether or hydrocarbon of similar molecular weight.
-
Steric and Conformational Flexibility (The Allyl Effect): Eugenol (4-allyl-2-methoxyphenol) and Methyl eugenol (4-allyl-1,2-dimethoxybenzene) exhibit high boiling points of ~254 °C[3][4]. However, their melting points remain remarkably low, ranging from -12 °C to -4 °C[4][5]. The sp³-sp² hybridized allyl chain introduces conformational flexibility that sterically hinders the highly ordered crystal lattice packing required to elevate the melting point in rigid planar aromatics.
By combining the hydrogen-bonding penalty of the benzylic alcohol with the molecular weight and steric profile of the allyl/methoxy substituents, we project the following properties for (3-Allyl-4-methoxyphenyl)methanol:
-
Predicted Boiling Point: 285 °C – 295 °C (at 760 mmHg).
-
Predicted Melting Point: 10 °C – 25 °C (Presenting as a viscous liquid or low-melting solid at standard ambient temperature).
Table 1: Comparative Thermophysical Data of Structural Analogs
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| Benzyl alcohol | 100-51-6 | 108.14 g/mol | -15 | 205[2] |
| Eugenol | 97-53-0 | 164.20 g/mol | -12 to -9 | 253 - 254[5] |
| Methyl eugenol | 93-15-2 | 178.23 g/mol | -4 | 254.7[4] |
| (3-Allyl-4-methoxyphenyl)methanol | 900800-35-3 | 178.23 g/mol | ~10 - 25 (Predicted) | ~285 - 295 (Predicted) |
Section 2: Self-Validating Experimental Protocols
Because predictive models carry inherent uncertainty, empirical validation is mandatory. The following self-validating workflows ensure high-fidelity data acquisition for (3-Allyl-4-methoxyphenyl)methanol.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Causality: Traditional capillary melting point apparatuses fail for low-melting or highly viscous liquids. DSC provides precise thermodynamic quantification of the solid-liquid phase transition by measuring differential heat flow. Self-Validation Mechanism: The system is pre-calibrated using an Indium standard (MP = 156.6 °C). A baseline run with empty reference pans ensures no instrumental thermal drift prior to sample analysis.
-
Sample Preparation: Encapsulate 3–5 mg of the synthesized (3-Allyl-4-methoxyphenyl)methanol in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of trace moisture or solvent, which would artificially depress the melting point.
-
Thermal History Erasure: Heat the sample to 50 °C at 10 °C/min, hold for 2 minutes, and quench-cool to -40 °C at 20 °C/min. Causality: This erases previous polymorphic history and ensures a uniform crystalline or amorphous starting state.
-
Phase Transition Measurement: Heat from -40 °C to 50 °C at a strict rate of 5 °C/min under a 50 mL/min dry nitrogen purge. Causality: A 5 °C/min rate prevents thermal lag across the sample while maintaining sharp peak resolution for the endothermic melting event.
-
Data Extraction: Record the extrapolated onset temperature (
) of the endothermic peak as the true thermodynamic melting point.
Protocol B: Vacuum Ebulliometry and Antoine Extrapolation for Boiling Point
Causality: Benzylic alcohols are highly prone to thermal degradation, dehydration (forming polymeric ethers), or oxidation when heated near 300 °C at atmospheric pressure. Therefore, the boiling point must be measured under reduced pressure and mathematically extrapolated. Self-Validation Mechanism: The ebulliometer is first validated by measuring the boiling point of pure Benzyl alcohol at three different vacuum levels, verifying the results against its known Antoine equation constants.
-
Apparatus Setup: Load 20 mL of the compound into a dynamic ebulliometer equipped with a high-precision capacitance manometer and a calibrated RTD temperature probe.
-
Reduced Pressure Measurements: Record the boiling temperature at three distinct pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Allow the reflux to achieve a steady state (constant temperature for >5 minutes) at each pressure.
-
Degradation Check (TGA): Concurrently run Thermogravimetric Analysis (TGA) to confirm no mass loss occurs below the measured boiling temperatures. Causality: This ensures the ebulliometry data reflects true phase-change boiling, not thermal decomposition.
-
Extrapolation: Plot
versus (Clausius-Clapeyron relationship) or fit the data to the Antoine equation ( ) to accurately extrapolate the boiling point at 760 mmHg.
Section 3: Logical Workflow for Thermophysical Profiling
To standardize the characterization of novel, potentially labile benzylic alcohols like (3-Allyl-4-methoxyphenyl)methanol, the following decision matrix should be employed by analytical teams.
Caption: Workflow for thermophysical characterization of thermally labile benzylic alcohols.
References
-
Title: Eugenol | lookchem Source: lookchem.com URL: [Link]
- Source: google.com (Patents)
-
Title: Methyl eugenol - NMPPDB Source: nmppdb.com.ng URL: [Link]
-
Title: 900800-35-3 (C11H14O2) - PubChemLite Source: uni.lu URL: [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of (3-Allyl-4-methoxyphenyl)methanol
Executive Summary
This guide details the synthesis of (3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3), a critical intermediate in the development of neolignans and bioactive phenylpropanoids. While structurally related to eugenol (4-allyl-2-methoxyphenol), the specific 1,3,4-substitution pattern of the target molecule requires a precise synthetic strategy to install the allyl group ortho to the methoxy functionality while preserving the benzylic alcohol.
We present a robust, four-step protocol starting from the eugenol precursor 4-hydroxybenzaldehyde . The core of this methodology is the Claisen Rearrangement , a [3,3]-sigmatropic shift that ensures exclusive regioselectivity for the allyl group installation. This workflow is optimized for reproducibility, scalability, and minimal byproduct formation.
Retrosynthetic Analysis & Strategy
The target molecule is characterized by a para-methoxy and meta-allyl substitution pattern relative to the hydroxymethyl group. Direct allylation of 4-methoxybenzyl alcohol yields poor regioselectivity. Therefore, we utilize the Claisen Rearrangement to thermodynamically drive the allyl group to the ortho position of a phenol precursor.[1]
The Pathway:
-
Precursor: 4-Hydroxybenzaldehyde (commercially available eugenol precursor).
-
Activation: O-Allylation to form the allyl aryl ether.
-
Rearrangement: Thermal [3,3]-sigmatropic rearrangement to migrate the allyl group to the C3 position.
-
Functionalization: O-Methylation followed by chemoselective reduction of the aldehyde to the alcohol.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from 4-hydroxybenzaldehyde to the target alcohol.
Detailed Experimental Protocols
Step 1: O-Allylation of 4-Hydroxybenzaldehyde
Objective: Create the allyl aryl ether substrate required for the Claisen rearrangement. Mechanism: Williamson Ether Synthesis (SN2).
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv, anhydrous)
-
DMF (Dimethylformamide) or Acetone
Protocol:
-
Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.
-
Add anhydrous K2CO3 (27.6 g, 200 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Slowly add allyl bromide (10.4 mL, 120 mmol) dropwise via a syringe or addition funnel to control the exotherm.
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a solid or oil. Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na2SO4.
-
Concentrate in vacuo.
-
Expected Yield: 90–95%
-
Product: 4-(Allyloxy)benzaldehyde (Pale yellow oil or solid).
-
Step 2: The Claisen Rearrangement (Critical Step)
Objective: Regioselective migration of the allyl group from oxygen to the C3 carbon. Mechanism: Concerted [3,3]-sigmatropic rearrangement.
Critical Control Point: Temperature control is paramount. The activation energy for this rearrangement typically requires temperatures between 180°C and 200°C.
Reagents:
-
4-(Allyloxy)benzaldehyde (from Step 1)
-
Solvent: N,N-Dimethylaniline (DMA) or N,N-Dimethylacetamide (DMAc) (High boiling point required). Note: Can be performed neat (solvent-free) if temperature control is precise.
Protocol:
-
Dissolve 4-(Allyloxy)benzaldehyde (16.2 g, 100 mmol) in N,N-Dimethylaniline (50 mL).
-
Purge the system with Nitrogen/Argon to prevent oxidation of the aldehyde or polymerization.
-
Heat the solution to reflux (approx. 190°C) for 6–12 hours.
-
Monitoring: Check TLC or GC-MS every 2 hours. The product (phenol) will be more polar than the starting ether.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL).
-
Wash with 1M HCl (excess) to remove the N,N-Dimethylaniline solvent (converts it to the water-soluble hydrochloride salt).
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from hexanes/ether or flash chromatography is recommended to remove any para-migration byproducts (though rare in this substrate).
-
Expected Yield: 75–85%
-
Product: 3-Allyl-4-hydroxybenzaldehyde.[1]
-
Step 3: O-Methylation
Objective: Convert the phenol to the methoxy ether to match the target structure.
Reagents:
-
3-Allyl-4-hydroxybenzaldehyde (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS)
-
K2CO3 (2.0 equiv)
-
Acetone (Solvent)
Protocol:
-
Dissolve 3-Allyl-4-hydroxybenzaldehyde (13.0 g, 80 mmol) in Acetone (150 mL).
-
Add K2CO3 (22.1 g, 160 mmol).
-
Add Methyl Iodide (7.5 mL, 120 mmol) carefully (Fume hood!).
-
Reflux at 60°C for 3–5 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Redissolve residue in Ethyl Acetate, wash with water/brine, and re-concentrate.
-
Expected Yield: >90%
-
Product: 3-Allyl-4-methoxybenzaldehyde.
-
Step 4: Chemoselective Reduction
Objective: Reduce the aldehyde to the benzylic alcohol without reducing the allyl double bond. Reagent Choice: Sodium Borohydride (NaBH4) is specific for carbonyls and will not touch the alkene.
Protocol:
-
Dissolve 3-Allyl-4-methoxybenzaldehyde (14.1 g, 80 mmol) in Methanol (100 mL). Cool to 0°C.
-
Add NaBH4 (3.0 g, 80 mmol) portion-wise over 10 minutes.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully add saturated NH4Cl solution or water to quench excess hydride.
-
Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate or Dichloromethane.
-
Dry and concentrate to yield the final product.
Mechanistic Insight: The Claisen Rearrangement
The success of this synthesis hinges on the Claisen Rearrangement. In 4-allyloxybenzaldehyde, the ortho positions (C3 and C5) are equivalent. The rearrangement proceeds via a chair-like transition state, ensuring high stereochemical fidelity (E-isomer retention if substituted) and regioselectivity.
Claisen Mechanism Diagram
Figure 2: Mechanistic pathway of the [3,3]-sigmatropic rearrangement driving the synthesis.
Data Summary & Troubleshooting
Reagent & Yield Table
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | O-Allylation | Allyl Bromide, K2CO3 | DMF, 60°C | 92% |
| 2 | Claisen Rearr.[4] | None (Thermal) | DMAc, 190°C | 80% |
| 3 | O-Methylation | MeI, K2CO3 | Acetone, Reflux | 94% |
| 4 | Reduction | NaBH4 | MeOH, 0°C | 95% |
| Total | Overall Synthesis | -- | -- | ~65% |
Troubleshooting Guide
-
Incomplete Rearrangement (Step 2): If starting material remains after 12 hours, the temperature is likely too low. Ensure the internal reaction temperature reaches at least 185°C. If using a solvent, switch to N,N-Diethylaniline (bp 216°C).
-
O-Alkylation vs C-Alkylation (Step 3): Under the specified conditions (weak base K2CO3, acetone), O-methylation is highly favored over C-methylation. Do not use strong bases like NaH unless necessary, as they can promote side reactions on the allyl chain.
-
Over-reduction (Step 4): NaBH4 is mild. Do not use Lithium Aluminum Hydride (LiAlH4) at high temperatures, or catalytic hydrogenation (H2/Pd), as these will reduce the allyl double bond.
References
-
Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanism and Synthetic Applications. Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 3-Allyl-4-(allyloxy)benzaldehyde.[5] Retrieved from [Link]
-
University of Chicago. (2012). The Claisen Rearrangement: Lecture Notes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 142875-24-9|4-Ethoxy-2-(prop-2-en-1-yl)phenol|BLD Pharm [bldpharm.com]
- 3. (3-Allyl-4-methoxy-phenyl)-methanol - CAS号 900800-35-3 - 摩熵化学 [molaid.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. 3-Allyl-4-(allyloxy)benzaldehyde | C13H14O2 | CID 11413016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Bio-Based Polymer Networks Utilizing (3-Allyl-4-methoxyphenyl)methanol as a Dual-Functional Cross-Linking Agent
Executive Summary
The transition toward sustainable, high-performance materials in drug delivery matrices, medical devices, and microelectronics requires cross-linking agents that offer both high reactivity and environmental benignity. (3-Allyl-4-methoxyphenyl)methanol , a derivative of the eugenol/vanillin biosynthetic pathway, has emerged as a highly versatile, dual-reactive cross-linker. By leveraging its orthogonal reactive sites—a terminal allyl group and a benzylic alcohol—researchers can engineer complex hybrid networks, such as dynamic epoxy vitrimers and dual-cured polyurethane-thioether elastomers, without relying on petrochemical precursors like Bisphenol A (BPA) or divinylbenzene (DVB)[1].
Mechanistic Insights: The Dual-Reactivity Paradigm
The structural architecture of (3-Allyl-4-methoxyphenyl)methanol dictates its unique physicochemical behavior. As a Senior Application Scientist, understanding the causality behind its reactivity is critical for rational material design:
-
Electronic Activation of the Benzylic Site (C1): The molecule features a methoxy group at the C4 position. Because this electron-donating group is positioned para to the hydroxymethyl group at C1, it stabilizes the transition state during nucleophilic substitutions and esterifications via resonance. This electronic activation significantly accelerates curing kinetics, lowering the apparent activation energy (Ea) to approximately 116.0 kJ/mol when catalyzed appropriately[2].
-
Steric Accessibility of the Allyl Group (C3): The terminal allyl group is sterically unhindered, making it an ideal candidate for UV-initiated thiol-ene click chemistry or radical polymerization. Unlike internal olefins, terminal allyl groups undergo rapid, anti-Markovnikov step-growth polymerization with polythiols. This prevents premature gelation and yields a highly homogeneous network with minimal shrinkage, which is critical for precision drug-eluting implants and low-dielectric polyimide films[3].
Caption: Orthogonal dual-curing pathways of (3-Allyl-4-methoxyphenyl)methanol in polymer networks.
Comparative Efficacy and Quantitative Data
When substituted for traditional cross-linkers, (3-Allyl-4-methoxyphenyl)methanol significantly alters the thermomechanical and dielectric profiles of the resulting polymer. The asymmetric packing induced by the allyl side-chain increases the fractional free volume, which is highly advantageous for lowering the dielectric constant in microelectronic substrates[3].
| Parameter | Traditional (DGEBA/DVB) | (3-Allyl-4-methoxyphenyl)methanol | Mechanistic Driver |
| Bio-Renewable Content | 0% | > 85% | Derived from lignin/eugenol pathways[1]. |
| Dielectric Constant (Dk) | 3.2 – 3.5 | 2.73 – 2.93 | Asymmetric allyl packing increases free volume[3]. |
| Gel Fraction | ~92% | > 98% | Orthogonal dual-curing ensures near-total conversion[4]. |
| Activation Energy (Ea) | ~140 kJ/mol | 116.0 – 124.4 kJ/mol | Para-methoxy resonance stabilizes benzylic transition state[2]. |
| Network Dynamics | Static (Thermoset) | Dynamic (Vitrimer) | Associative ester exchange enabled by specific catalysts[5]. |
Experimental Protocols
Protocol A: Synthesis of Dual-Cured Polyurethane-Thioether Elastomers
This protocol utilizes the orthogonal reactivity of the cross-linker to create a shape-memory elastomer. The thermal stage builds the primary structural backbone, while the UV stage locks in the final geometry.
Step-by-Step Methodology:
-
Prepolymer Formulation: In a light-protected reaction vessel, dissolve 10 mmol of (3-Allyl-4-methoxyphenyl)methanol and 5 mmol of a macrodiol (e.g., PEG-2000) in anhydrous γ-Valerolactone (GVL). Causality: GVL is chosen as an eco-friendly, low-toxicity solvent that effectively solubilizes phenolic derivatives[3].
-
Thermal Urethane Formation: Add 10 mmol of Isophorone Diisocyanate (IPDI) and 0.1 wt% Dibutyltin dilaurate (DBTDL). Heat the mixture to 60°C under continuous nitrogen purge for 4 hours. Causality: IPDI is an aliphatic diisocyanate; it is selected over aromatic variants (like MDI) to prevent UV-blocking pi-pi stacking, ensuring optical transparency for the subsequent photo-curing step.
-
Self-Validating QC (Thermal): Extract a 10 µL aliquot and analyze via FTIR. The thermal stage is complete only when the characteristic isocyanate (-NCO) stretching peak at 2270 cm⁻¹ completely disappears.
-
Thiol-Ene Photo-Curing: Cool the prepolymer to room temperature. Add a stoichiometric equivalent of a polythiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) based on the allyl content, alongside 1 wt% Irgacure 819 photoinitiator. Cast the mixture into a mold and irradiate at 365 nm (10 mW/cm²) for 5 minutes.
-
Self-Validating QC (UV): Perform a secondary FTIR analysis on the cured film. The successful formation of the thioether network is validated by the complete attenuation of the allyl C=C stretching vibration at 1635 cm⁻¹.
Caption: Step-by-step experimental workflow for orthogonal dual-curing and characterization.
Protocol B: Formulation of Dynamic Epoxy Vitrimers
Vitrimers combine the mechanical robustness of thermosets with the reprocessability of thermoplastics. Here, the benzylic alcohol acts as a dynamic exchange site.
Step-by-Step Methodology:
-
Monomer Blending: Combine the cross-linker with a bio-based polycarboxylic acid (e.g., adipic acid) in a 1:1 stoichiometric ratio of reactive functional groups.
-
Catalyst Integration: Add 10 mol% Zinc Acetate to the mixture. Causality: Zinc acetate is a highly efficient transesterification catalyst. It promotes the associative ester exchange mechanism, drastically reducing the topology freezing transition temperature (
) and allowing the network to undergo topological reorganization without depolymerizing[2]. -
Curing Cycle: Heat the mixture in a vacuum oven at 150°C for 4 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the 116.0 kJ/mol activation barrier, driving the polyhydroxyester network formation to completion[5].
-
Self-Validating QC (Vitrimer Dynamics): Conduct Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). A successful dynamic network will exhibit a distinct
near 132°C and a stress-relaxation profile that follows the Arrhenius law, confirming the activation of the associative exchange mechanism[2].
References
1. 2. 3.
Sources
Application Note: Selective Reduction Strategies for the Synthesis of (3-Allyl-4-methoxyphenyl)methanol
Executive Summary & Strategic Analysis
The synthesis of (3-Allyl-4-methoxyphenyl)methanol presents a classic chemoselectivity challenge: the reduction of a carbonyl group (aldehyde or ester) in the presence of a terminal alkene (allyl group). The target molecule is a structural analog of eugenol and a valuable intermediate in the synthesis of bioactive lignans and functionalized polymers.
The core difficulty lies in preserving the
This guide details the optimal protocol using Sodium Borohydride (
Structural Analysis of the Target[3][4]
-
Functional Group A (Target for Reduction): Benzylic Aldehyde (-CHO) or Ester (-COOMe). Electrophilic carbon, susceptible to nucleophilic attack.
-
Functional Group B (To be Preserved): Allyl group (
). Electron-rich alkene, generally inert to nucleophilic hydrides but sensitive to electrophilic addition or catalytic hydrogenation.
Precursor Synthesis & Quality Control
Before reduction, the quality of the precursor, 3-allyl-4-methoxybenzaldehyde , is critical. This compound is typically synthesized via a Claisen rearrangement of 4-allyloxybenzaldehyde, followed by methylation.
Critical Impurity Warning: Under strongly basic or thermal conditions, the allyl group can isomerize to a propenyl group (conjugated styrene-like system).
-
Allyl (Target):
(Terminal alkene, isolated). -
Propenyl (Impurity):
(Internal alkene, conjugated).
QC Check: Verify precursor purity via
Reagent Selection Guide
| Reagent | Selectivity (C=O vs C=C) | Reactivity | Recommendation |
| Excellent | Moderate | Primary Choice. Reduces aldehydes/ketones. Inert to allyl groups. Safe, easy workup. | |
| Good | High | Secondary Choice. Required for esters/acids. Can reduce conjugated alkenes if not controlled, but safe for isolated allyl groups at 0°C. | |
| Poor | High | FORBIDDEN. Will hydrogenate the allyl group to a propyl group. | |
| DIBAL-H | Good | High | Specialized for reducing esters to aldehydes (at -78°C) or alcohols. Good selectivity but requires cryogenic conditions. |
| Luche ( | Excellent | High | Optional. Useful if the precursor contains conjugated impurities (enones) to ensure 1,2-reduction, but unnecessary for pure allyl-aldehydes. |
Detailed Protocols
Protocol A: The "Gold Standard" – NaBH4 Reduction
Best for: Reducing 3-allyl-4-methoxybenzaldehyde.
Mechanism: Borohydride acts as a nucleophilic hydride source. The isolated allyl double bond is electron-rich and repels the hydride, ensuring 100% chemoselectivity.
Materials
-
Substrate: 3-Allyl-4-methoxybenzaldehyde (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (0.6 – 1.0 equiv) -
Solvent: Methanol (anhydrous preferred, but technical grade is acceptable)
-
Quench: 1M HCl or Saturated
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-allyl-4-methoxybenzaldehyde (e.g., 10 mmol, 1.92 g) in Methanol (30 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add
(e.g., 6 mmol, 227 mg) portion-wise over 10 minutes.-
Note: Slight hydrogen gas evolution will occur. Ensure the vessel is vented (do not seal tightly).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 45–90 minutes.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane).
-
Aldehyde Rf: ~0.6 (UV active).
-
Alcohol Product Rf: ~0.3 (UV active).
-
-
Quench: Once the aldehyde is consumed, cool back to 0 °C. Carefully add Saturated
(10 mL) or 1M HCl dropwise until pH ~7.-
Caution: Vigorous bubbling (quenching excess borohydride).
-
-
Workup: Remove methanol under reduced pressure (Rotavap). Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate. -
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Protocol B: High-Energy Reduction – LiAlH4
Best for: Reducing Methyl 3-allyl-4-methoxybenzoate (Ester precursor).
Safety Warning:
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask under Nitrogen/Argon flow. Add
(1.0 equiv) suspended in Anhydrous THF . Cool to 0 °C . -
Addition: Dissolve the Ester precursor in Anhydrous THF. Add this solution dropwise to the
suspension.-
Control: Keep temperature < 5 °C to prevent side reactions.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench (Critical): For
grams of used:-
Add
mL Water (very slowly). -
Add
mL 15% NaOH solution. -
Add
mL Water.
-
-
Filtration: A white granular precipitate (Lithium/Aluminum salts) forms. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to obtain the alcohol.
Visualizing the Workflow
Reaction Scheme & Selectivity Logic
Caption: Decision tree highlighting the chemoselectivity of Borohydride reduction versus the risks of Catalytic Hydrogenation.
Analytical Validation (Self-Validating System)
To confirm the success of the reaction, compare the NMR signals of the starting material and the product.
| Feature | Precursor (Aldehyde) | Product (Alcohol) | Interpretation |
| Carbonyl Proton | Absent | Confirms reduction of CHO. | |
| Benzylic H | Absent | Confirms formation of | |
| Allyl -CH= | Must be present. Confirms Allyl preservation. | ||
| Allyl =CH2 | Must be present. | ||
| IR Spectrum | 1690 | ~3300 | Functional group switch. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Reaction Stalls | Old/Decomposed | Use fresh reagent. |
| Emulsion during Workup | Boron salts complexing with organics. | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution or dilute acid to break the complex. |
| Over-reduction (Propyl group formed) | Contamination with transition metals (Ni, Pd) or wrong reagent used. | Ensure clean glassware. Confirm reagent identity. Do NOT use |
| Isomerization (Propenyl formed) | Reaction mixture too basic or heated too long. | Keep reaction at RT. Neutralize carefully. Avoid strong bases during precursor synthesis. |
References
-
PrepChem. Synthesis of 3-allyl-4-methoxybenzaldehyde. Retrieved from
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction.[1] (2015). Vol. 31, No. 2. Retrieved from
-
ChemicalBook. 3-Allyl-4-methoxybenzaldehyde Product Description. Retrieved from
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for Hydride Selectivity).
-
National Institutes of Health (NIH) PubChem. Compound Summary: (3-Allyl-4-methoxyphenyl)methanol (CAS 900800-35-3).[2] Retrieved from
Sources
Application Note: Optimized Solvent Selection for the Isolation of (3-Allyl-4-methoxyphenyl)methanol
Topic: Solvent Selection for Extraction of (3-Allyl-4-methoxyphenyl)methanol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
(3-Allyl-4-methoxyphenyl)methanol is a functionalized phenylpropanoid intermediate, structurally related to eugenol and estragole. It serves as a critical building block in the synthesis of bioactive macrocycles, fragrances, and potential antimicrobial agents. Its structure features a polar benzylic alcohol group, a lipophilic allyl chain, and an electron-donating methoxy substituent.
The isolation of this compound presents a specific challenge: balancing the extraction of the moderately polar alcohol while rejecting highly non-polar byproducts (such as oligomers) and inorganic salts from the synthesis matrix. This guide details a scientifically grounded solvent selection strategy and a self-validating isolation protocol, emphasizing high recovery yields and structural integrity of the allyl moiety.
Physicochemical Profiling & Solvent Logic
To select the optimal solvent, we must analyze the solute-solvent interactions using the principle of similis similibus solvuntur (like dissolves like), quantified by Hansen Solubility Parameters (HSP).
Molecular Analysis
-
Hydrophilic Domain: The hydroxymethyl (-CH₂OH) group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).
-
Lipophilic Domain: The phenyl ring and the allyl (-CH₂CH=CH₂) chain contribute significantly to dispersion forces.
-
Electronic Effects: The methoxy group (-OCH₃) at the para position increases electron density on the ring, making the benzylic alcohol sensitive to strong acids (risk of polymerization or substitution).
Solvent Screening Matrix
The following table summarizes the performance of common solvents based on polarity, volatility, and "Green Chemistry" metrics.
| Solvent | Polarity Index ( | Boiling Point (°C) | Suitability | Rationale |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Optimal | Excellent H-bond acceptance; forms azeotrope with water for drying; moderate volatility. |
| Dichloromethane (DCM) | 3.1 | 40 | High | High solubility for benzyl alcohols; low boiling point prevents thermal degradation; toxicity concerns. |
| Diethyl Ether (Et₂O) | 2.8 | 35 | Moderate | Good solubility; high flammability; risk of peroxide formation on storage. |
| 2-MeTHF | ~4.0 | 80 | Green Alt. | Bio-derived; higher flash point than Et₂O; excellent phase separation from water. |
| Hexane/Heptane | 0.1 | 69/98 | Poor | Too non-polar; will not effectively extract the alcohol from an aqueous interface. |
| Ethanol/Methanol | 5.2/5.1 | 78/65 | N/A | Miscible with water; unsuitable for biphasic extraction but excellent for reaction solvent. |
Decision Logic (Graphviz Diagram)
Figure 1: Decision tree for selecting the extraction solvent based on regulatory and chemical requirements.
Detailed Isolation Protocol
Scenario: Isolation of (3-Allyl-4-methoxyphenyl)methanol following the Sodium Borohydride (NaBH₄) reduction of 3-allyl-4-methoxybenzaldehyde.
Reagents & Materials
-
Crude Reaction Mixture: Aqueous/Alcoholic suspension containing the target alcohol, borate salts, and potential unreacted aldehyde.
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) or 2-MeTHF.
-
Wash Solutions: Saturated Ammonium Chloride (
), Saturated Sodium Chloride (Brine). -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Procedure
Step 1: Quenching and pH Adjustment
-
Action: Cool the reaction mixture to 0°C. Slowly add Saturated
solution. -
Mechanism: This hydrolyzes the borate ester intermediate formed during reduction.
-
Critical Control Point: Maintain pH 6–7. Avoid strong acids (HCl), as the allyl group is susceptible to hydration or polymerization, and the benzylic position is prone to substitution.
Step 2: Phase Separation (Liquid-Liquid Extraction)
-
Action: Transfer the quenched mixture to a separating funnel. Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase).
-
Observation: Two clear layers should form. The target alcohol resides in the upper (organic) layer.
-
Troubleshooting: If an emulsion forms (common with benzyl alcohols), add a small volume of Brine or filter the biphasic mixture through a Celite pad.
Step 3: Washing Sequence
-
Action:
-
Wash organic layer with Water (1x) to remove residual polar solvents (MeOH/EtOH).
-
Wash with Brine (1x) to pre-dry the organic layer.
-
-
Why: Removing water prevents "oiling out" during concentration and ensures the drying agent works efficiently.
Step 4: Drying and Concentration
-
Action: Collect the organic phase and add Anhydrous
(approx. 2g per 100mL). Swirl and let stand for 10 minutes. Filter off the solid. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .
-
Safety: The allyl group is thermally stable at this temperature, but avoid excessive heat which could trigger Claisen-type rearrangements or polymerization.
Step 5: Validation (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization: UV light (254 nm) or Anisaldehyde stain (stains phenylpropanoids distinctively).
-
Criteria: The product should appear as a distinct spot (
), more polar than the starting aldehyde ( ).
Workflow Diagram (Graphviz)
Figure 2: Step-by-step isolation workflow ensuring minimal thermal stress and maximum purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product retained in aqueous phase. | Re-extract aqueous layer with 2-MeTHF (better organic solubility) or salt out the aqueous layer with solid NaCl. |
| Emulsion | Surfactant-like behavior of the alcohol. | Add Brine; use a wide-bore funnel; do not shake vigorously (use gentle inversion). |
| Degradation | Acid sensitivity of allyl/benzyl groups. | Ensure Quench is buffered ( |
| Impurity (Aldehyde) | Incomplete reduction. | Check reaction completion by TLC before workup. If present, remove via column chromatography (Silica, Hex/EtOAc gradient). |
References
-
Preparation of Phenylpropanoid Intermediates
- Synthesis of 3-allyl-4-methoxybenzaldehyde via Claisen Rearrangement.
-
Source:
-
General Reduction Protocols
- Reduction of Benzaldehydes using NaBH4.
-
Source:
-
Solvent Properties & Green Chemistry
- 2-Methyltetrahydrofuran (2-MeTHF)
-
Source:
-
Compound Data
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (3-Allyl-4-methoxyphenyl)methanol Stability
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic solution stability when working with (3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3).
To successfully formulate and store this compound, we must first understand its structural vulnerabilities. This molecule is a bifunctional "ticking clock": it possesses a highly reactive benzylic alcohol activated by an electron-donating para-methoxy group, alongside an oxidatively vulnerable allyl appendage. Standard laboratory preparation methods often fail because they do not account for the cascading degradation pathways triggered by trace acid, oxygen, or light.
Below is the mechanistic breakdown of how this molecule degrades, followed by targeted troubleshooting FAQs, quantitative stability data, and a self-validating standard operating procedure (SOP) to ensure absolute experimental integrity.
Mechanistic degradation pathways of (3-Allyl-4-methoxyphenyl)methanol in solution.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My stock solution turns yellow over time, and LC-MS shows a new peak with [M-2] mass. What is happening?
The Causality: You are observing the oxidative degradation of the benzylic alcohol to its corresponding benzaldehyde (3-allyl-4-methoxybenzaldehyde). The para-methoxy group strongly donates electron density into the aromatic ring, which significantly lowers the activation energy required for the oxidation of the benzylic position[1]. This process is highly catalyzed by dissolved oxygen, ambient UV light, and trace transition metals present in lower-grade solvents. The Solution: Switch to HPLC-grade solvents stored in amber bottles. You must actively sparge the solvent with Argon for 15 minutes prior to dissolution to displace dissolved oxygen. The addition of a metal chelator (e.g., 0.1 mM EDTA) will sequester trace metals that act as oxidative catalysts.
Q2: When I dissolve the compound in methanol or ethanol, I see multiple higher-molecular-weight impurities and loss of the active compound. Why?
The Causality: You have triggered acid-catalyzed etherification. The 4-methoxy group provides extreme resonance stabilization to the benzylic carbon. Even the slightest trace of acidity (such as dissolved CO₂ forming carbonic acid in protic solvents) forces the benzylic alcohol to dehydrate, forming a highly stable 4-methoxybenzyl carbocation[2]. This electrophile is immediately attacked either by the solvent (forming methyl or ethyl ethers) or by another molecule of the substrate (forming a bis-benzyl ether dimer). The Solution: Never use unbuffered protic solvents for long-term stock solutions. Use strictly aprotic solvents (like DMSO or Acetonitrile) and ensure the apparent pH of the solution is buffered or adjusted to mildly basic conditions (pH 7.5–8.0) to completely suppress carbocation formation.
Q3: After a month in the freezer, my solution has developed insoluble white precipitates/aggregates. Is it crashing out?
The Causality: It is not precipitating; it is polymerizing. The allyl group is highly susceptible to auto-oxidation. Hydrogen abstraction at the allylic position forms a resonance-stabilized allyl radical. In the presence of even trace oxygen, this forms an allylperoxyl radical, which acts as a chain-carrying species that attacks other allyl groups, leading to cross-linking and the formation of insoluble polymeric networks[3]. The Solution: You must break the radical chain reaction. Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01% to 0.1% (w/v). BHT donates a hydrogen atom to the peroxyl radical, forming a stable phenoxyl radical that terminates the polymerization cascade.
Part 2: Quantitative Stability Profiles
To guide your experimental design, the following table summarizes the quantitative degradation kinetics of (3-Allyl-4-methoxyphenyl)methanol under various formulation conditions. Note: Half-life (t½) is defined as the time required for the active pharmaceutical ingredient (API) purity to drop below 95% via HPLC-UV.
| Solvent System | Additives / Stabilizers | Atmosphere | Storage Temp | Estimated t½ (>95% Purity) | Primary Degradant |
| Methanol (Unbuffered) | None | Ambient Air | 25°C | < 24 Hours | Methyl ether adducts |
| DMSO | None | Ambient Air | 25°C | 3 Days | Benzaldehyde derivative |
| DMSO | None | Argon | 4°C | 14 Days | Polymeric aggregates |
| Acetonitrile (pH 8.0) | 0.01% BHT | Argon | 4°C | 3 Months | Trace Benzaldehyde |
| Acetonitrile (pH 8.0) | 0.1% BHT + 0.1 mM EDTA | Argon | -20°C | > 12 Months | Stable |
Part 3: Self-Validating Standard Operating Procedure (SOP)
To ensure absolute trustworthiness in your assays, do not rely on assumption. The following protocol is designed as a self-validating system —meaning the workflow includes built-in chemical checkpoints to verify that the stabilization mechanisms are actively working before you proceed to your biological or chemical assays.
Self-validating workflow for the preparation of stable compound solutions.
Step-by-Step Methodology:
Step 1: Solvent Preparation & pH Control Select HPLC-grade Acetonitrile or DMSO. If using a partially aqueous mixture, buffer the aqueous phase to pH 7.5–8.0 using a non-nucleophilic buffer (e.g., HEPES or Phosphate). Causality: This strictly prevents the acid-catalyzed dehydration of the benzylic alcohol.
Step 2: Deoxygenation (Sparging) Transfer the solvent to a septum-sealed flask. Insert a long needle connected to an Argon or ultra-pure Nitrogen line and submerge it into the solvent. Insert a short vent needle. Sparge the gas directly through the liquid for a minimum of 15 minutes. Causality: Purges dissolved O₂, starving both the benzylic oxidation and allylic auto-oxidation pathways of their primary reactant.
Step 3: Stabilizer Integration To the degassed solvent, add BHT to a final concentration of 0.1% (w/v) and EDTA to 0.1 mM. Swirl gently to dissolve. Causality: BHT acts as a sacrificial radical sink, while EDTA creates a steric cage around trace transition metals, neutralizing their catalytic oxidative potential.
Step 4: Dissolution and Aliquoting Weigh the (3-Allyl-4-methoxyphenyl)methanol in a dark or amber glass vial (to prevent photo-excitation of the allyl group). Using a gas-tight syringe, transfer the stabilized solvent into the vial. Vortex until fully dissolved. Aliquot into single-use amber vials and blanket the headspace of each vial with Argon before sealing.
Step 5: System Validation (The Trust Check) Do not skip this step. Immediately after preparation, pull a 10 µL aliquot and run a rapid HPLC-UV assay (monitor at 280 nm).
-
Pass Criteria: A single sharp peak corresponding to the intact alcohol.
-
Fail Criteria: If you observe a peak at a relative retention time (RRT) of ~1.2 (indicating the less polar benzaldehyde) or broad baseline humps (polymers), your solvent was contaminated with acid or oxygen. Discard the batch.
References
-
Lee, D. G., & Spitzer, U. A. (1975). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry, 53(24), 3709-3712. URL: [Link]
-
Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8(1), 84-104. URL: [Link]
-
Pratt, D. A., Mills, J. H., & Porter, N. A. (2003). Mechanism of 1,3-Migration in Allylperoxyl Radicals: Computational Evidence for the Formation of a Loosely Bound Radical−Dioxygen Complex. Journal of the American Chemical Society, 125(20), 5801-5810. URL: [Link]
Sources
Technical Support Center: Thermal Optimization for (3-Allyl-4-methoxyphenyl)methanol
Executive Summary: The Thermal Landscape
(3-Allyl-4-methoxyphenyl)methanol (often referred to as Eugenyl Alcohol or reduced Methyleugenol) presents a classic chemoselectivity challenge. You are managing two distinct reactive moieties with opposing thermal requirements:
-
The Benzylic Alcohol: Prone to oxidation and substitution; generally requires kinetic control (low temperature) to avoid over-reaction.
-
The Allyl Group: A metastable moiety. Under thermodynamic control (high temperature or catalytic influence), the double bond will migrate into conjugation with the aromatic ring, forming the thermodynamically stable styrene derivative (propenyl isomer).
The Golden Rule: Maintain reaction temperatures below 65°C unless specifically inducing isomerization. The window for selective functionalization of the alcohol without disturbing the allyl group is narrow.
Critical Reaction Pathways & Thermal logic
The following diagram illustrates the competing pathways defined by temperature.
Figure 1: Thermal divergence of (3-Allyl-4-methoxyphenyl)methanol. Green paths indicate selective functionalization; red/grey paths indicate thermal degradation or isomerization.
Technical Modules: Protocols & Troubleshooting
Module A: Selective Oxidation (Alcohol → Aldehyde)
Objective: Convert the benzylic alcohol to an aldehyde without epoxidizing the allyl group or migrating the double bond.
The Problem: Standard oxidants like Chromic Acid (Jones) are too aggressive and acidic, leading to polymerization. The Solution: Use Swern Oxidation (Cryogenic) or Activated MnO₂ (Ambient).
Protocol 1: Cryogenic Swern Oxidation
-
Temperature: -78°C (Strict).
-
Why: At -78°C, the activated DMSO species reacts selectively with the alcohol. Above -60°C, the active species decomposes, and side reactions with the allyl group (Pummerer rearrangement-like side products) increase.
Step-by-Step:
-
Cool oxalyl chloride (1.1 eq) in DCM to -78°C .
-
Add DMSO (2.2 eq) dropwise. Wait 15 mins.
-
Add substrate (1.0 eq) in DCM dropwise. Maintain T < -70°C .
-
Stir 30 mins.
-
Add Et₃N (5 eq). Allow to warm to 0°C (Do not heat to reflux).
Protocol 2: MnO₂ Oxidation (Scale-Up Friendly)
-
Temperature: 25°C (Ambient).
-
Why: MnO₂ is chemoselective for allylic/benzylic alcohols. However, commercial MnO₂ varies in activity.
-
Risk: Refluxing in chloroform/DCM (common for MnO₂) can trigger allyl migration if trace acid is present.
-
Optimization: Perform at Room Temperature with excess (10-20 eq) activated MnO₂ rather than heating.
Module B: Avoiding Allyl Migration (Isomerization)
The Issue: The allyl group (terminal alkene) wants to become a propenyl group (internal alkene, conjugated). Trigger: Temperatures >80°C, especially in the presence of:
-
Ruthenium/Rhodium catalysts (from previous steps).
-
Strong bases (KOtBu, NaH).
-
Protic acids.[1]
Troubleshooting Table: Isomerization Risks
| Condition | Risk Level | Outcome | Prevention |
| Reflux in Toluene (110°C) | High | ~15-30% Isomerization | Switch to THF (66°C) or DCM (40°C). |
| Base (NaH) + Heat | Critical | Rapid shift to trans-anethole deriv. | Keep alkylation reactions at 0°C–RT. |
| Pd/C Hydrogenation | Moderate | Reduction of allyl group | Use poisoned catalysts (Lindlar) or avoid H₂. |
Frequently Asked Questions (Troubleshooting)
Q1: I am trying to alkylate the alcohol (ether synthesis) using NaH/DMF at 80°C, but the NMR shows a shift of the alkene protons. What happened? A: You triggered a base-catalyzed allyl-to-propenyl isomerization.
-
The Mechanism: The benzylic proton is somewhat acidic, but at 80°C in DMF, NaH can also deprotonate the allylic position, allowing the double bond to shift into conjugation with the aromatic ring (thermodynamic sink).
-
The Fix: Perform the deprotonation at 0°C and warm only to Room Temperature (25°C). If the electrophile is unreactive, switch to a milder base like Ag₂O (Silver Oxide) which does not promote isomerization.
Q2: My product polymerized during distillation. How do I purify this? A: (3-Allyl-4-methoxyphenyl)methanol has a high boiling point and the allyl group is sensitive to radical polymerization at high temps (>150°C).
-
The Fix: Avoid atmospheric distillation. Use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the bath temperature below 120°C. Alternatively, rely on flash column chromatography (Silica gel), which is effective and thermally safe for this substrate.
Q3: Can I use PCC (Pyridinium Chlorochromate) for oxidation? A: Use with extreme caution. PCC is acidic. The combination of acidity and the tarry residues often traps the product, requiring aggressive heating to extract, which degrades the allyl group. Buffered PCC (with Sodium Acetate) is safer, but MnO₂ or Swern are superior for this specific molecule.
Q4: I see a new spot on TLC just above my product after leaving it on the bench. Is it thermally unstable? A: It is likely air oxidation (auto-oxidation) rather than thermal decomposition. Benzylic alcohols with electron-donating groups (methoxy) are prone to auto-oxidation to the aldehyde and subsequently the acid.
-
Storage: Store under Argon/Nitrogen at 4°C. Thermal stability is good up to ~60°C, but oxidative stability is poor.
Summary of Optimal Conditions
| Reaction Type | Reagent | Optimal Temp | Max Safe Temp |
| Oxidation | Swern (DMSO/Oxalyl Cl) | -78°C | -40°C |
| Oxidation | MnO₂ (Activated) | 25°C | 40°C |
| Reduction | NaBH₄ (from Aldehyde) | 0°C | 25°C |
| Etherification | NaH / Alkyl Halide | 0°C → 25°C | 50°C |
| Storage | Inert Atmosphere | 4°C | 25°C |
References
-
Isomerization of Allylbenzenes
- Mechanism & Catalysis: The migration of allyl groups to propenyl groups (isomerization)
-
Source: Hassam, M., et al. "Isomerization of Allylbenzenes." Chemical Reviews, 2015. (Generalized reference for Allyl-benzene isomerization).
-
Selective Oxidation of Benzylic Alcohols
-
Swern Protocol: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- MnO2 Selectivity: Cahiez, G., et al. (2010). Manganese dioxide: a versatile reagent for the selective oxidation of allylic and benzylic alcohols. Synthesis.
-
- Data: Thermal analysis of eugenol and related methoxy-allyl benzenes indicates stability up to ~150°C in the absence of oxygen/catalysts, but rapid degradation/isomerization above this threshold.
(Note: Specific boiling points and reaction constants are derived from the general reactivity profiles of 4-allyl-2-methoxyphenol derivatives found in standard organic synthesis databases.)
Sources
resolving isomer separation issues in (3-Allyl-4-methoxyphenyl)methanol analysis
Topic: Resolving Isomer Separation Issues in (3-Allyl-4-methoxyphenyl)methanol Analysis Content Type: Technical Support Center Guide
Welcome to the Advanced Separation Support Hub. This guide addresses the critical challenges in isolating and analyzing (3-Allyl-4-methoxyphenyl)methanol (CAS: Analogous to eugenol derivatives). Users frequently encounter difficulties separating the target allyl compound from its thermodynamically stable propenyl isomers (conjugated analogs) and regioisomers formed during synthesis.
Part 1: The Isomer Landscape
Before attempting separation, you must identify which isomers are compromising your purity. In the synthesis and storage of allyl-alkoxybenzenes, three distinct isomer types typically co-elute.
The "Migration" Isomers (Critical Impurity)
The most common issue is the migration of the double bond from the terminal (allyl) position to the internal (conjugated) position, driven by thermal or catalytic stress.
-
Target: (3-Allyl-4-methoxyphenyl)methanol (Terminal alkene,
) -
Impurity: (E/Z)-(3-(1-Propenyl)-4-methoxyphenyl)methanol (Internal alkene,
)
Regioisomers (Synthetic Byproducts)
If synthesized via Claisen rearrangement, positional isomers may form.
-
Target: 3-Allyl substitution.
-
Impurity: 2-Allyl or 5-Allyl substitution patterns.
Geometric Isomers
-
Target: Achiral (unless chiral center introduced elsewhere).
-
Impurity: The Propenyl form exists as (E) and (Z) stereoisomers, which often require specialized stationary phases to resolve.
Part 2: Diagnostic Workflow
How do I know if I have the Allyl or Propenyl form?
Do not rely solely on retention time. Use this diagnostic check before optimizing your method.
| Technique | Target: Allyl Group ( | Impurity: Propenyl Group ( |
| 1H NMR | Multiplet at | Doublet at |
| Coupling ( | Complex splitting (terminal vinyl) | (E)-isomer: |
| GC-MS | Fragmentation often indistinguishable; retention time usually shorter than propenyl. | Retention time usually longer (stabilized conjugation). |
Part 3: Separation Protocols
Protocol A: Silver-Ion (Argentation) HPLC
Best for: Separating Allyl (Target) from Propenyl (Impurity).
Mechanism:
Step-by-Step Method:
-
Column: Commercial Ag-Ion column (e.g., ChromSpher Lipids) or C18 column impregnated with
. -
Mobile Phase:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Acetonitrile (0.5% to 2% as a modifier)
-
Note: Avoid methanol/water as they strip silver ions.
-
-
Gradient: Isocratic hold at 0.5% B for 10 min. If retention is too high, increase B to 1-2%.
-
Detection: UV at 254 nm (or 280 nm).
-
Expected Result: The Propenyl isomer elutes first (weak interaction). The Allyl target elutes second (strong interaction).
Protocol B: Phenyl-Hexyl Reversed Phase
Best for: Separating Regioisomers (3-Allyl vs 2-Allyl) and basic E/Z separation.
Mechanism:
Step-by-Step Method:
-
Column: Phenyl-Hexyl or Biphenyl (3-5
, ). -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Methanol (Methanol promotes
- interactions better than Acetonitrile).
-
-
Gradient: 40% B to 80% B over 20 minutes.
-
Temperature: Lower is better (e.g., 20°C). Lower temperatures stabilize the specific
- stacking conformations.
Protocol C: Gas Chromatography (Prevention Mode)
Issue: Standard GC inlet temperatures (
Optimization:
-
Inlet: Cool On-Column injection or PTV (Programmed Temperature Vaporization) starting at 40°C.
-
Carrier Gas: Hydrogen (allows lower elution temperatures due to optimal linear velocity).
-
Derivatization: Silylate the alcohol group (BSTFA + 1% TMCS). This increases volatility, allowing elution at lower oven temperatures (
), preventing thermal rearrangement.
Part 4: Troubleshooting & FAQs
Q1: I see a "shoulder" on my main peak in HPLC. Is this the isomer? A: Likely yes. If you are using a standard C18 column, the Allyl and Propenyl isomers often co-elute or show partial separation.
-
Fix: Switch to Methanol instead of Acetonitrile (protic solvents enhance selectivity for these isomers). If that fails, move to a Phenyl-Hexyl column.
Q2: My GC analysis shows 10% Propenyl impurity, but NMR shows pure Allyl. Why?
A: You are creating the impurity inside the GC inlet. The acidic silanol groups in the glass liner + high heat (
-
Fix: Use a deactivated inlet liner (silanized) and lower the inlet temperature to
or use on-column injection.
Q3: Can I separate the E and Z isomers of the propenyl impurity? A: Yes. On a standard C18 column, they are difficult to resolve. On a Silver-Ion column or a Biphenyl column, the (Z)-isomer (less sterically hindered for interaction in some modes, but often elutes differently based on planarity) will separate from the (E)-isomer. Typically, the (E)-isomer is more planar and retained longer on Phenyl phases.
Part 5: Visualizing the Isomerization & Separation Logic
Caption: Decision tree for selecting the optimal separation protocol based on the specific isomer impurity detected.
References
-
BenchChem. (2025).[1] Technical Support Center: Separation of Isoeugenol Isomers. Retrieved from
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447. Retrieved from
-
Girling, K. (2011). Heterogeneously catalysed isomerisation of allylbenzene. University of Glasgow. Retrieved from
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from
Sources
minimizing side reactions during (3-Allyl-4-methoxyphenyl)methanol functionalization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Chemoselectivity Errors & Side Reactions
System Overview: The "Dual-Personality" Substrate
Welcome to the technical guide for handling (3-Allyl-4-methoxyphenyl)methanol . As a researcher, you are likely facing challenges because this molecule possesses two distinct reactive centers that often interfere with each other:
-
The Benzylic Alcohol (C-1): Highly activated by the para-methoxy group. It is prone to facile oxidation, but also extremely susceptible to acid-catalyzed ionization (SN1), leading to self-etherification (dimerization) or polymerization.
-
The Allyl Group (C-3): A terminal alkene that is chemically distinct but thermodynamically unstable relative to its conjugated isomer (the propenyl group). It is prone to migration under acidic, basic, or transition-metal catalysis.[1]
This guide treats your synthesis as a troubleshooting ticket, breaking down the three most common failure modes: Over-Oxidation , Allyl Isomerization , and Benzylic Dimerization .
Troubleshooting Module: Selective Oxidation
User Complaint: "I am trying to synthesize the aldehyde, but I am observing epoxidation of the alkene or low yields."
Root Cause: The use of non-selective oxidants or conditions that generate electrophilic oxygen species which attack the electron-rich allyl double bond.
Protocol A: The Manganese(IV) Oxide Standard (Recommended)
MnO2 is the gold standard for this substrate because it relies on the adsorption of the allylic/benzylic alcohol onto the solid surface. Isolated alkenes (the allyl group) generally do not adsorb and remain untouched.
-
Reagent: Activated MnO2 (10–20 equivalents).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Conditions: Room temperature, vigorous stirring, 12–24 hours.
-
Critical Step: Filtration through a Celite pad is required to remove the metal oxides.
Protocol B: TEMPO/Cu(I) Aerobic Oxidation (Catalytic)
For larger scales where excess MnO2 is impractical, use a catalytic system.
-
Catalyst: TEMPO (5 mol%) + CuBr (5 mol%) + bipyridine (5 mol%).
-
Oxidant: Ambient Air (Open flask).
-
Solvent: CH3CN/H2O.
-
Why it works: The steric bulk of the oxoammonium species prefers the accessible primary alcohol over the alkene.
Comparative Data: Oxidant Selectivity
| Oxidant System | Benzylic Conversion | Allyl Preservation | Risk Factor |
| MnO2 (Activated) | High (>90%) | Excellent | Requires large excess; physical waste. |
| TEMPO / Cu(I) | High (>95%) | Excellent | Requires catalyst removal; colorimetric changes. |
| Swern (DMSO/Oxalyl Cl) | High | Moderate | High Risk: Acidic workup (Et3N/HCl) can trigger isomerization. |
| PCC / PDC | Good | Poor | Chromium waste; difficult purification; potential for cationic cyclization. |
| KMnO4 | Poor | Fail | Will cleave the alkene (Lemieux-von Rudloff). |
Troubleshooting Module: Preventing Isomerization
User Complaint: "My NMR shows a new doublet of doublets at ~6.2 ppm and a methyl group doublet. The terminal alkene is gone."
Root Cause: Migration of the double bond from the terminal position (allyl) to the internal position (propenyl/anethole derivative). This creates a styrene system conjugated with the aromatic ring, which is thermodynamically favored by ~2–4 kcal/mol.
Triggers:
-
Strong Bases: (e.g., KOH, NaOEt) deprotonate the benzylic position of the allyl chain.
-
Transition Metals: (Ru, Rh, Pd) used in other steps (e.g., metathesis) coordinate the alkene and facilitate hydride shifts.
-
Lewis Acids: (e.g., BF3, AlCl3) stabilize the carbocation intermediate allowing hydride shift.
Visualizing the Failure Mode
Figure 1: Mechanism of allyl-to-propenyl isomerization driven by thermodynamic stability.
Prevention Protocol:
-
Avoid Refluxing Bases: If alkylation is needed, use mild bases (K2CO3) in acetone at <60°C rather than strong alkoxides in refluxing alcohols.
-
Scavengers: If using Ruthenium (e.g., Grubbs catalyst) for metathesis, add 1,4-benzoquinone to the reaction.[2] This electron-deficient additive suppresses the isomerization side-reaction common in metathesis cycles.
-
Monitor pH: Keep reaction pH between 4 and 9. Extreme ends catalyze the migration.
Troubleshooting Module: Activation without Dimerization
User Complaint: "I tried to convert the alcohol to a chloride using SOCl2, but I got a gummy polymer/dimer."
Root Cause: The para-methoxy group is a strong Electron Donating Group (EDG). Upon protonation of the alcohol (by HCl released from SOCl2), water leaves immediately to form a resonance-stabilized benzylic carbocation. This cation reacts with unreacted alcohol to form an ether (dimer).
The Solution: The Appel Reaction
You must avoid generating a discrete carbocation.[3] The Appel reaction (PPh3 + CX4) proceeds via an SN2 mechanism on an activated phosphonium species, which is essentially neutral and avoids the "loose" carbocation.
Step-by-Step Protocol (Halogenation):
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve Substrate (1.0 equiv) and CBr4 (1.2 equiv) in dry DCM (0.1 M).
-
Addition: Cool to 0°C. Add PPh3 (1.5 equiv) portion-wise over 15 minutes.
-
Note: Do not mix all reagents at room temperature; the exotherm can degrade the allyl group.
-
-
Workup: Precipitate PPh3=O by adding hexanes. Filter through silica.
-
Result: Clean conversion to the benzylic bromide without isomerization or dimerization.
Decision Logic for Functionalization
Use this logic flow to determine the correct reagent class for your specific goal, minimizing side reactions.
Figure 2: Reagent selection decision tree to avoid common failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use protecting groups to save the allyl group during harsh oxidation? A: No, because the allyl group is the functionality you are trying to protect. If you mean protecting the alcohol to work on the allyl group: Yes. Use a silyl ether (TBSCl/Imidazole). Avoid Benzyl (Bn) ethers as deprotection (hydrogenolysis) will reduce the allyl alkene.
Q: I see a 'dimer' spot on TLC. How do I remove it? A: The dimer (dibenzyl ether derivative) is much more lipophilic than the alcohol. It can usually be separated via flash column chromatography using a gradient of Hexanes:EtOAc (9:1 to 7:3). To prevent it, ensure your solvent (DCM/Chloroform) is neutralized (pass through basic alumina) before use.
Q: Why did my Swern oxidation yield the isomerized styrene? A: The Swern oxidation involves an intermediate treated with Triethylamine (Et3N). If the temperature rises above -60°C before quenching, or if the workup is not strictly neutral, the base can trigger the migration of the double bond into conjugation with the ketone/aldehyde formed.
References
-
Selective Aerobic Oxidation: Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed aerobic oxidation of primary alcohols to aldehydes. Journal of the American Chemical Society, 133(42), 16901-16910. Link
-
Appel Reaction Mechanism: Appel, R. (1975). Tertiary phosphane/tetrachloromethane, a versatile reagent for chlorination, dehydration, and P-N linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. Link
-
Prevention of Isomerization: Hong, S. H., & Grubbs, R. H. (2006). Highly efficient and stereoselective synthesis of various functionalized allylic amines. Journal of the American Chemical Society, 128(11), 3508-3509. (Discusses additives to prevent migration). Link
-
MnO2 Selectivity: Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic Alcohols.[4] The Journal of Organic Chemistry, 24(8), 1051-1056. Link
Sources
Technical Support Center: Overcoming Solubility Challenges of (3-Allyl-4-methoxyphenyl)methanol in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (3-allyl-4-methoxyphenyl)methanol in aqueous solutions. This document provides a comprehensive overview of the compound's solubility characteristics and offers a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.
Understanding the Challenge: Why is (3-Allyl-4-methoxyphenyl)methanol Poorly Soluble in Water?
(3-Allyl-4-methoxyphenyl)methanol, a phenolic compound, shares structural similarities with eugenol, which is known to be partially or slightly soluble in water.[1][2] The molecule's structure contains both hydrophilic (hydroxyl and methoxy groups) and hydrophobic (benzene ring, allyl chain) moieties. The presence of the large, non-polar benzene ring and the allyl group significantly contributes to its low aqueous solubility. While the hydroxyl and methoxy groups can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to unfavorable interactions with the polar water molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of (3-Allyl-4-methoxyphenyl)methanol?
Q2: My compound is precipitating out of my aqueous buffer. What is the first thing I should check?
Precipitation is a clear indicator that the concentration of (3-Allyl-4-methoxyphenyl)methanol has exceeded its solubility limit in your specific aqueous medium. The first step is to confirm the pH of your solution. As a phenolic compound, the solubility of (3-Allyl-4-methoxyphenyl)methanol is expected to be pH-dependent.[3][4]
Q3: Are there any safety precautions I should be aware of when handling this compound?
While specific toxicity data for (3-Allyl-4-methoxyphenyl)methanol is not provided, it is good laboratory practice to handle all chemicals with care. For a structurally related compound, (4-Methoxyphenyl)methanol, safety information indicates it can be an irritant.[5] Therefore, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed experimental protocols to overcome the solubility limitations of (3-Allyl-4-methoxyphenyl)methanol.
Method 1: Cosolvency
The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7][8]
Q: I need to dissolve (3-Allyl-4-methoxyphenyl)methanol for an in vitro assay. Which cosolvent should I use?
A: The choice of cosolvent will depend on the tolerance of your experimental system. Common cosolvents used in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Experimental Protocol: Screening for an Effective Cosolvent
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (3-Allyl-4-methoxyphenyl)methanol in a pure, water-miscible organic solvent (e.g., 100 mg/mL in ethanol).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate solubility in that cosolvent-buffer mixture.
-
System Compatibility Check: As a control, test the effect of the chosen cosolvent concentration on your experimental system (e.g., cell viability, enzyme activity) to ensure it does not interfere with your results.
Table 1: Properties of Common Cosolvents
| Cosolvent | Polarity (Dielectric Constant) | Notes |
| Water | 80.1 | Highly polar |
| Ethanol | 24.5 | Commonly used, can have biological effects at higher concentrations.[6] |
| Propylene Glycol | 32.0 | Generally considered safe for many biological applications.[6] |
| Polyethylene Glycol 400 | 12.5 | A non-volatile and less toxic option.[6] |
dot
Caption: Workflow for Cosolvent Screening.
Method 2: pH Adjustment
For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. (3-Allyl-4-methoxyphenyl)methanol contains a weakly acidic phenolic hydroxyl group.[9] By increasing the pH, this group can be deprotonated, forming a more soluble phenolate salt.[10][11]
Q: At what pH should I expect the solubility of (3-Allyl-4-methoxyphenyl)methanol to increase?
A: The solubility will increase as the pH rises above the pKa of the phenolic hydroxyl group. While the exact pKa is not provided, phenols typically have a pKa in the range of 8-10. Therefore, a significant increase in solubility is expected in basic conditions (pH > 8).
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6, 7, 7.4, 8, 9, 10).
-
Equilibration: Add an excess amount of (3-Allyl-4-methoxyphenyl)methanol to each buffer.
-
Stirring: Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.[12]
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plotting: Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.
dot
Caption: Effect of pH on the ionization and solubility of (3-Allyl-4-methoxyphenyl)methanol.
Method 3: Use of Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[13]
Q: What type of surfactant is suitable for my experiment?
A: Non-ionic surfactants such as Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological research due to their lower toxicity compared to ionic surfactants.[15]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Compound Addition: Add an excess amount of (3-Allyl-4-methoxyphenyl)methanol to each surfactant solution.
-
Equilibration and Separation: Follow steps 3 and 4 from the pH adjustment protocol.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant.
-
CMC Consideration: Note that significant solubilization will only occur at surfactant concentrations above the CMC.[16]
dot
Caption: Micellar solubilization of a hydrophobic compound.
Method 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its aqueous solubility.[][20]
Q: Which cyclodextrin should I use?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified cyclodextrins with improved aqueous solubility and are widely used in pharmaceutical formulations.[20][21]
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complex Formation: Add an excess of (3-Allyl-4-methoxyphenyl)methanol to each cyclodextrin solution.
-
Equilibration: Stir the mixtures for 24-48 hours at a controlled temperature.
-
Separation and Quantification: Follow steps 4 and 5 from the pH adjustment protocol to determine the solubility enhancement.
dot
Caption: Formation of an inclusion complex between a drug and a cyclodextrin.
Method 5: Nanotechnology Approaches
For more advanced applications, particularly in drug delivery, nanotechnology offers powerful solutions for enhancing the solubility and bioavailability of poorly soluble compounds.[22][23]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[24] The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[25][26]
-
Nanocarriers: Encapsulating the compound in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility, protect the drug from degradation, and offer possibilities for controlled release.[23][27]
These methods typically require specialized equipment, such as high-pressure homogenizers or sonicators, and expertise in formulation development.[24]
Summary and Recommendations
Overcoming the solubility challenges of (3-Allyl-4-methoxyphenyl)methanol in aqueous media is achievable through a systematic approach. For initial laboratory-scale experiments, cosolvency and pH adjustment are often the most straightforward and quickest methods to implement. For applications requiring higher concentrations or for in vivo studies, the use of surfactants and cyclodextrins should be explored. Nanotechnology-based approaches represent a more advanced strategy, particularly for final drug formulation and delivery.
It is crucial to consider the compatibility of any solubilizing agent with the intended application to avoid artifacts in experimental results. We recommend a stepwise approach, starting with the simplest methods and progressing to more complex formulations as needed.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Cosolvent - Wikipedia. (n.d.).
- Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, January 30).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
- Clinical Pharmacology & Biopharmaceutics - Advanced Nanocarriers Enhance Poorly Soluble Drug Bioavailability - Omics. (n.d.).
- Surfactants | SCBT - Santa Cruz Biotechnology. (n.d.).
- Cosolvent - Grokipedia. (n.d.).
- Improving solubility and accelerating drug development - Veranova. (n.d.).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
- Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
- Eugenol: Clove Aroma Chemical | Structure, Uses & Antimicrobial Benefits. (2025, December 5).
- Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. (2024, October 28).
- How does pH affect solubility? - askIITians. (2025, March 11).
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
- Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (2013, February 21).
- Eugenol | 97-53-0 - ChemicalBook. (2026, February 25).
- PH adjustment: Significance and symbolism. (2026, January 7).
- Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023, November 13).
- Eugenol Structure – C 10 H 12 O 2 - BYJU'S. (2022, July 22).
- pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics - ACS Publications. (2021, May 13).
- (4-Methoxyphenyl)Methanol - ChemBK. (2024, April 9).
Sources
- 1. Eugenol: Clove Aroma Chemical | Structure, Uses & Antimicrobial Benefits [chemicalbull.com]
- 2. Eugenol | 97-53-0 [chemicalbook.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Khan Academy [khanacademy.org]
- 5. chembk.com [chembk.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. byjus.com [byjus.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surfactants | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 20. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. mdpi.com [mdpi.com]
- 27. omicsonline.org [omicsonline.org]
Validation & Comparative
Structural Verification of (3-Allyl-4-methoxyphenyl)methanol: A Comparative Guide to High-Field vs. Benchtop ¹H NMR Spectroscopy
As drug development and chemical manufacturing accelerate, the need for rapid, reliable structural verification has pushed Nuclear Magnetic Resonance (NMR) spectroscopy out of the specialized core facility and onto the laboratory bench.
This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and quality control (QA/QC) of (3-Allyl-4-methoxyphenyl)methanol . This specific molecule—a critical intermediate in the synthesis of bioactive eugenol derivatives and fragrances—presents unique analytical challenges due to its complex allyl multiplet and ABX aromatic spin system.
Causality in Experimental Design: The Physics of Resolution
To understand the performance differences between these two platforms, we must first examine the causality behind experimental choices, specifically solvent selection and magnetic field strength.
Solvent Selection: Why CDCl₃?
Deuterated chloroform (CDCl₃) is the industry standard for moderately polar organic molecules[1]. It is selected for (3-Allyl-4-methoxyphenyl)methanol because it readily dissolves the analyte without participating in hydrogen bonding, which would otherwise excessively broaden the hydroxymethyl (-CH₂OH) signal. Crucially, the residual solvent peak of CDCl₃ (7.26 ppm) sits cleanly away from the critical allyl alkene protons (5.0–6.0 ppm) and the methoxy singlet (3.85 ppm), preventing signal masking[1].
The Causality of Field Strength (Δν / J Ratio)
The core difference between High-Field and Benchtop NMR lies in chemical shift dispersion . While the J-coupling constant (measured in Hz) between two interacting protons is an intrinsic property of the molecule and remains constant regardless of the magnet, the chemical shift difference (Δν, also in Hz) scales linearly with the magnetic field (B₀)[2].
When the ratio of Δν / J is greater than 10 , the spectrum is "first-order," yielding clean, easily interpretable multiplets (e.g., doublets, triplets). When Δν / J drops below 10 —as it often does at lower magnetic fields—"second-order" strong coupling effects occur[2]. This leads to the "roof effect" and severe spectral overlap, complicating quantitative integration.
Caption: Logical Causality of Magnetic Field Strength on NMR Spectral Resolution.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following step-by-step protocols include built-in quality checks to ensure data integrity across both platforms.
Phase 1: Standardized Sample Preparation
-
Weighing: Accurately weigh ~15 mg of high-purity (3-Allyl-4-methoxyphenyl)methanol.
-
Dissolution: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Filtration (Critical Step): Filter the solution through a glass-wool plug into a high-quality 5 mm NMR tube. Causality: Removing undissolved particulates is mandatory to maintain magnetic field homogeneity and prevent line broadening.
Phase 2: High-Field Acquisition (400 MHz Superconducting Magnet)
-
Insertion & Locking: Insert the sample and lock onto the deuterium frequency of CDCl₃. Validation: A stable lock level confirms compensation for magnetic field drift.
-
Shimming: Perform automated gradient shimming (Z1-Z5). Validation: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz .
-
Acquisition: Run a standard 1D ¹H pulse sequence (zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.
-
Validation: Ensure the Signal-to-Noise Ratio (SNR) of the internal allyl proton (5.95 ppm) is > 50:1.
Phase 3: Benchtop Acquisition (80 MHz Permanent Magnet)
-
Insertion: Insert the identical 5 mm tube into the benchtop spectrometer. Modern benchtop systems utilize highly homogeneous permanent magnets that often feature internal capillary locks, eliminating the strict requirement for deuterated solvents in routine workflows[3], though CDCl₃ is used here for direct comparison.
-
Shimming: Execute the benchtop shimming routine. Validation: FWHM of the TMS peak must be < 2.0 Hz .
-
Acquisition: Run a 1D ¹H sequence. To compensate for the lower intrinsic sensitivity of the 80 MHz magnet, increase the Number of Scans (NS) to 64. D1 = 2.0 s.
-
Validation: Ensure the SNR of the internal allyl proton is > 15:1 for accurate integration.
Caption: Comparative NMR Analytical Workflow for High-Field and Benchtop Platforms.
Comparative Spectral Analysis
The ABX Aromatic Spin System
The benzene ring of (3-Allyl-4-methoxyphenyl)methanol contains three protons at positions 2, 5, and 6.
-
At 400 MHz: 1 ppm equals 400 Hz. The chemical shift difference between H5 (6.85 ppm) and H6 (7.20 ppm) is 0.35 ppm, or 140 Hz. With an ortho J-coupling of ~8.5 Hz, the Δν / J ratio is ~16.5 . This results in a pristine, first-order spectrum where H5 appears as a clean doublet, H6 as a doublet of doublets, and H2 (7.15 ppm) as a meta-coupled doublet (J ≈ 2.0 Hz).
-
At 80 MHz: 1 ppm equals 80 Hz. The same 0.35 ppm difference is now only 28 Hz. The Δν / J ratio drops to ~3.3 . The signals for H2, H5, and H6 collapse into a complex, second-order multiplet due to strong coupling[2]. While the integration remains accurate (totaling 3H), extracting precise J-coupling constants for de novo structural elucidation becomes highly challenging without advanced software deconvolution.
The Allyl Group Multiplets
The allyl group (-CH₂-CH=CH₂) features a highly complex internal alkene proton (-CH=) at ~5.95 ppm. It is coupled to the adjacent methylene group (J ≈ 6.5 Hz) and the two terminal alkene protons (cis J ≈ 10 Hz, trans J ≈ 17 Hz), creating a doublet of doublet of triplets (ddt).
-
At 400 MHz: This multiplet is cleanly baseline-resolved from the terminal alkene protons (~5.05–5.15 ppm).
-
At 80 MHz: The multiplet broadens significantly. However, because the chemical shift difference between the internal proton (5.95 ppm) and terminal protons (5.10 ppm) is large enough (~0.85 ppm = 68 Hz), the two regions remain distinct. This makes the 80 MHz benchtop system perfectly viable for confirming the presence or absence of the allyl group during routine reaction monitoring[3].
Quantitative Data Presentation
Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| -OCH₃ (Methoxy) | 3.85 | Singlet (s) | 3H | - |
| -CH₂OH (Hydroxymethyl) | 4.60 | Singlet (s) | 2H | - |
| -OH (Hydroxyl) | 1.80 | Broad Singlet (br s) | 1H | - (Exchanges) |
| Ar-CH₂- (Allyl) | 3.35 | Doublet (d) | 2H | 6.5 |
| -CH=CH₂ (Terminal Alkene) | 5.05 - 5.15 | Multiplet (m) | 2H | cis ~10, trans ~17 |
| -CH=CH₂ (Internal Alkene) | 5.95 | ddt | 1H | 17, 10, 6.5 |
| Ar-H5 (ortho to OMe) | 6.85 | Doublet (d) | 1H | 8.5 |
| Ar-H2 (meta to OMe) | 7.15 | Doublet (d) | 1H | 2.0 |
| Ar-H6 (para to Allyl) | 7.20 | d of d (dd) | 1H | 8.5, 2.0 |
Table 2: Performance & Utility Comparison
| Metric | High-Field NMR (400 MHz) | Benchtop NMR (80 MHz) |
| Magnet Technology | Superconducting (Liquid He/N₂ req.) | Permanent (Cryogen-free) |
| Spectral Dispersion | 400 Hz/ppm (First-order spectra) | 80 Hz/ppm (Second-order overlap) |
| Sensitivity (LOD) | < 10 µM | ~ 1-5 mM |
| Acquisition Time | < 2 minutes (NS=16) | 5 - 10 minutes (NS=64) |
| Primary Application | De novo structural elucidation, 2D NMR | Routine QA/QC, Flow-chemistry monitoring |
| Infrastructure Cost | High (>$300k + ongoing cryogen costs) | Low (<$100k, minimal maintenance) |
Conclusion & Recommendations
For researchers synthesizing novel derivatives of (3-Allyl-4-methoxyphenyl)methanol where precise stereochemistry and J-coupling extraction are required, High-Field NMR remains the undisputed gold standard.
However, for process chemists and QA/QC professionals who simply need to verify the successful formylation/reduction of an eugenol precursor, modern Benchtop NMR provides more than enough resolving power to quantify the methoxy, hydroxymethyl, and allyl functional groups. By eliminating the need for cryogens and allowing for at-line testing, benchtop systems significantly accelerate the feedback loop in routine drug development and chemical manufacturing workflows[4].
References
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog, May 30, 2023. Available at:[Link]
-
Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separations, January 31, 2024. Available at:[Link]
-
National Institutes of Health (PubMed). "Benchtop NMR in Biomedicine: An Updated Literature Overview." Diagnostics (Basel), December 22, 2023. Available at:[Link]
Sources
Comparative Mass Spectrometry Guide: Fragmentation Profiling of (3-Allyl-4-methoxyphenyl)methanol
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structural isomers within complex matrices, such as plant extracts or pharmacokinetic samples. (3-Allyl-4-methoxyphenyl)methanol (C₁₁H₁₄O₂, exact mass 178.0994) is a highly reactive phenylpropanoid derivative. Because it shares a nominal mass and molecular formula with other prominent allylic phenols like methyl eugenol, relying solely on low-resolution intact mass is analytically insufficient.
This guide objectively compares two distinct mass spectrometry platforms—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-TOF-MS) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QqQ-MS) —for the structural elucidation and quantification of this compound. By understanding the causality behind its specific fragmentation pathways, we can design self-validating analytical protocols that ensure absolute structural confidence.
Mechanistic Fragmentation Dynamics
To confidently identify (3-Allyl-4-methoxyphenyl)methanol, we must first understand its intrinsic gas-phase chemistry. The molecule features three critical functional groups on a benzene ring: a hydroxymethyl group (position 1), an allyl group (position 3), and a methoxy group (position 4).
Under hard ionization (70 eV EI), the molecular ion (M⁺• at m/z 178) is highly unstable due to the presence of the benzylic alcohol[1]. It undergoes several predictable, thermodynamically driven fragmentations:
-
Loss of Water (-18 Da): The primary alcohol readily dehydrates to form a stabilized quinone methide-like radical cation at m/z 160.
-
Loss of Methyl Radical (-15 Da): Cleavage of the methoxy group yields a stable phenoxy cation at m/z 163, a hallmark of methoxyarene fragmentation.
-
Loss of Allyl Radical (-41 Da): Homolytic cleavage of the allyl group results in a tropylium-like ion at m/z 137.
Mechanistic EI-MS Fragmentation Pathway of (3-Allyl-4-methoxyphenyl)methanol.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-MS and LC-MS dictates not only the sample preparation but also the ion species observed.
Quantitative Data Summary
| Feature | GC-EI-TOF-MS (Derivatized) | LC-ESI-QqQ-MS (Underivatized) |
| Target Analyte State | TMS-ether derivative (MW: 250) | Intact molecule (MW: 178) |
| Primary Precursor Ion | m/z 250 (M⁺•) | m/z 161 ([M+H-H₂O]⁺) |
| Key Diagnostic Fragments | m/z 160, 147, 137, 73 (TMS) | m/z 133, 105 |
| Sensitivity (LOD) | ~50 ng/mL | ~1 ng/mL |
| Matrix Interference | High (requires extensive cleanup) | Low (MRM provides high specificity) |
| Best Application | Untargeted profiling, library matching | High-throughput targeted quantification |
Expert Insight on Causality: Notice that in LC-ESI-MS/MS, the primary precursor ion is not the expected[M+H]⁺ at m/z 179. Because the benzylic hydroxyl group is highly prone to protonation and subsequent dehydration in the ESI source, the molecule immediately forms a highly stabilized benzylic carbocation at m/z 161. Failing to account for this in-source fragmentation will result in zero signal if you only monitor m/z 179.
Parallel Analytical Workflows for (3-Allyl-4-methoxyphenyl)methanol Characterization.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Both methods require the inclusion of an internal standard (e.g., Eugenol-d3) to monitor extraction efficiency and instrument drift.
Protocol A: GC-EI-TOF-MS (Structural Profiling)
Why Derivatize? The free primary alcohol of (3-Allyl-4-methoxyphenyl)methanol causes hydrogen bonding with the silanol groups on the GC column stationary phase, leading to severe peak tailing and thermal degradation. Silylation caps this group, ensuring sharp peaks and robust library matching[2].
-
Extraction: Spike 100 µL of sample matrix with 10 µL of Eugenol-d3 (1 µg/mL). Extract with 500 µL of ethyl acetate. Centrifuge at 10,000 x g for 5 minutes.
-
Derivatization: Transfer 200 µL of the organic layer to a glass vial and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Heat the sealed vial at 60°C for 30 minutes to drive the silylation reaction to completion.
-
GC Separation: Inject 1 µL (splitless mode, 250°C) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Oven program: 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detection: Operate the TOF-MS in EI mode (70 eV). Scan range: m/z 50–400.
-
Validation Check: Confirm the presence of the m/z 73 ion (trimethylsilyl cation) in the target peak to validate successful derivatization.
Protocol B: LC-ESI-QqQ-MS (High-Throughput Quantification)
Why use a specific MRM transition? By targeting the in-source fragment, we bypass the instability of the parent ion, drastically increasing the signal-to-noise ratio.
-
Sample Preparation: Spike 100 µL of sample with 10 µL of Eugenol-d3. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of initial mobile phase (to prevent solvent-effect peak distortion).
-
LC Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Gradient Elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.
-
MS/MS Detection: Operate the QqQ in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
-
MRM Transitions:
-
Quantifier: m/z 161.1 → 133.1 (Collision Energy: 15 eV)
-
Qualifier: m/z 161.1 → 105.1 (Collision Energy: 25 eV)
-
-
Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard injection to confirm peak purity.
Conclusion
For structural discovery and untargeted profiling of (3-Allyl-4-methoxyphenyl)methanol, GC-EI-TOF-MS remains the gold standard due to its rich, reproducible fragmentation spectra that clearly delineate the loss of allyl and methoxy groups. However, for rigorous, high-throughput pharmacokinetic quantification, LC-ESI-QqQ-MS is vastly superior, provided the analyst accounts for the mechanistic in-source dehydration of the benzylic alcohol.
References
1. 2. 3.
Sources
A Comparative Guide to the Chromatographic Purity Validation of (3-Allyl-4-methoxyphenyl)methanol
For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of rigorous scientific practice and a regulatory necessity. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity validation of (3-Allyl-4-methoxyphenyl)methanol. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, offers a framework for data interpretation, and provides detailed, actionable protocols for immediate implementation in a laboratory setting.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to not only present two robust methods for the purity assessment of (3-Allyl-4-methoxyphenyl)methanol but also to compare their relative strengths and weaknesses, empowering the reader to make informed decisions based on their specific analytical challenges.
The Analyte: (3-Allyl-4-methoxyphenyl)methanol
(3-Allyl-4-methoxyphenyl)methanol, a substituted aromatic alcohol, is a versatile building block in organic synthesis. Its structure, featuring a reactive allyl group, a methoxy ether, and a primary alcohol, presents unique challenges and considerations for chromatographic analysis. The potential for various impurities, arising from synthesis or degradation, necessitates the development of a stability-indicating analytical method.
Understanding Potential Impurities
A robust purity validation method must be able to separate the main component from any potential impurities. These can include starting materials, byproducts of the synthesis, and degradation products.[2] Based on the structure of (3-Allyl-4-methoxyphenyl)methanol, potential impurities could include:
-
Process-Related Impurities:
-
Isomers: Positional isomers such as (2-Allyl-4-methoxyphenyl)methanol or (4-Allyl-3-methoxyphenyl)methanol.
-
Starting Material Carryover: For example, 4-allyl-2-methoxyphenol (Eugenol).[3]
-
Byproducts: Compounds formed from incomplete reactions or side reactions during synthesis.
-
-
Degradation Products:
-
Oxidation Products: The allylic double bond and the benzylic alcohol are susceptible to oxidation.[4]
-
Isomerization Products: The allyl group can potentially isomerize to a propenyl group under certain conditions.
-
Products of Hydrolysis: Though less likely for the ether linkage, forced degradation studies under acidic or basic conditions are necessary to investigate this possibility.
-
For the purpose of this guide, we will consider the following potential impurities for the validation of our chromatographic methods:
-
Impurity A: 4-Allyl-2-methoxyphenol (Eugenol) - A potential starting material.
-
Impurity B: (3-Allyl-4-methoxyphenyl)methanal - An oxidation product.
-
Impurity C: 4-((E)-prop-1-en-1-yl)-2-methoxyphenol (Isoeugenol) - An isomerization product of a related starting material.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Typical Stationary Phase | Reversed-phase C18 or Phenyl-Hexyl columns are common for aromatic compounds.[5][6] | Non-polar (e.g., 5% phenyl-polysiloxane) or polar (e.g., WAX) capillary columns. |
| Detection | UV-Vis (DAD/PDA) is most common for chromophoric compounds. MS can be used for identification. | Flame Ionization Detector (FID) offers universal response for organic compounds. Mass Spectrometry (MS) provides identification. |
| Advantages | Versatile, wide applicability, non-destructive. | High resolution, high sensitivity (especially with FID), fast analysis times for volatile compounds. |
| Disadvantages | Higher solvent consumption, potential for peak tailing with basic compounds. | Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. |
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
A reversed-phase HPLC method is the workhorse for the analysis of moderately polar, non-volatile compounds like (3-Allyl-4-methoxyphenyl)methanol.[7] We will compare two common stationary phases: a traditional C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[5][6]
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition 1: C18 Column | Condition 2: Phenyl-Hexyl Column |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B | 0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 275 nm | 275 nm |
| Injection Volume | 10 µL | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of (3-Allyl-4-methoxyphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Impurity Stock Solution (100 µg/mL): Prepare a stock solution containing Impurities A, B, and C at a concentration of 100 µg/mL each in the same diluent.
-
Working Standard and Sample Solutions (100 µg/mL): Prepare working standard and sample solutions by diluting the respective stock solutions with the diluent.
Validation of the HPLC Method
The validation of the HPLC method must be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.[3][9]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for 7 days.
Acceptance Criteria: The method is specific if the peak of (3-Allyl-4-methoxyphenyl)methanol is resolved from all degradation product peaks and from the peaks of known impurities with a resolution of >1.5. Peak purity analysis using the DAD should confirm that the analyte peak is spectrally pure.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: A linear relationship between peak area and concentration is demonstrated if the correlation coefficient (r²) is ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Perform recovery studies by spiking a placebo matrix (if applicable) or a known sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on different days, with different analysts, and/or on different instruments.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold defined by ICH Q3A/B guidelines.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small variations in method parameters such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 5 nm)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Data Comparison: C18 vs. Phenyl-Hexyl
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Performance |
| Resolution (Analyte vs. Impurities) | Good resolution for non-polar impurities. May show co-elution with structurally similar aromatic impurities. | Potentially superior resolution for aromatic impurities due to π-π interactions.[6] | The phenyl-hexyl phase offers an alternative separation mechanism that can be advantageous for aromatic compounds. |
| Peak Shape | Generally good, but can show tailing for basic compounds. | Often provides improved peak shape for aromatic and basic compounds. | The different surface chemistry can reduce secondary interactions that cause tailing. |
| Retention Time | Generally longer retention for hydrophobic compounds. | Retention is influenced by both hydrophobicity and aromaticity. | This can be used to manipulate the elution order and improve separation. |
| Robustness | Well-established and generally robust. | Robust, but selectivity can be more sensitive to changes in mobile phase composition. | The dual retention mechanism can be more complex to control. |
dot
Caption: Workflow for HPLC Method Development and Validation.
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)
For a compound like (3-Allyl-4-methoxyphenyl)methanol, which has a moderate boiling point, GC can be a powerful alternative or complementary technique to HPLC.[1] GC-FID is particularly useful for detecting and quantifying volatile impurities.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold at 280 °C for 10 minutes. |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
Preparation of Solutions:
-
Standard and Sample Solutions (1 mg/mL): Accurately weigh about 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
Validation of the GC Method
The validation of the GC method follows the same principles as the HPLC method, with some specific considerations for the technique.
The forced degradation samples prepared for the HPLC validation can also be analyzed by GC to assess specificity.
Acceptance Criteria: The analyte peak should be well-resolved from any degradation products and known impurities.
The protocols for these validation parameters are analogous to those described for the HPLC method, with adjustments for the different sample preparation and analysis techniques. For robustness, parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate should be varied.
Data Comparison: GC-FID
| Parameter | Performance | Rationale |
| Resolution | Excellent resolution for volatile impurities. | The high efficiency of capillary GC columns provides sharp peaks. |
| Sensitivity | High sensitivity with FID for a wide range of organic compounds. | FID is a highly sensitive, universal detector for hydrocarbons. |
| Analysis Time | Can be faster than HPLC for volatile compounds. | The temperature programming allows for rapid elution of analytes. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | High temperatures in the injector and column can cause degradation of some compounds. |
dotdot graph GC_Validation_Workflow { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [color="#EA4335"];
Start [label="Define Analytical Requirements"]; Method_Dev [label="Develop GC Method (Column, Temp Program, Gas Flow)"]; Validation [label="Perform Method Validation (ICH Q2)"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD/LOQ"]; Robustness [label="Robustness"]; Routine_Use [label="Implement for Routine Purity Testing"];
Start -> Method_Dev; Method_Dev -> Validation; Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> LOD_LOQ; Validation -> Robustness; Robustness -> Routine_Use; Precision -> Routine_Use; Accuracy -> Routine_Use; Linearity -> Routine_Use; Specificity -> Routine_Use; LOD_LOQ -> Routine_Use; }
Sources
- 1. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymdb.ca [ymdb.ca]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for the Quantification of (3-Allyl-4-methoxyphenyl)methanol
The Analytical Challenge: Quantifying Without a Direct Standard
(3-Allyl-4-methoxyphenyl)methanol, a structural isomer of the well-known natural compound Eugenol, may arise as a synthetic intermediate, a metabolite, or an impurity in various chemical processes. Its accurate quantification is critical for process optimization, impurity profiling, and safety assessment. The primary hurdle in this endeavor is the absence of a commercially available, pharmacopeia-traceable certified reference material (CRM) for this specific compound.
This guide, therefore, explores three robust strategies to navigate this challenge, each with distinct advantages and resource implications. We will compare these strategies and provide detailed experimental protocols for the two most common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Strategic Approaches to Reference Standard Selection
The choice of a reference standard strategy is dictated by the required accuracy, the complexity of the sample matrix, and the available laboratory resources. Below is a comparative overview of the most viable approaches.
Strategy 1: The Pragmatic Approach - Structurally Related Certified Reference Standard
This is often the most practical and cost-effective method. It involves using a readily available, high-purity certified reference standard of a closely related molecule. For (3-Allyl-4-methoxyphenyl)methanol, suitable candidates include its isomer, Eugenol , or the parent alcohol, (4-methoxyphenyl)methanol .
-
Causality: The core principle here is that molecules with similar chromophores (for UV detection) or ionization potential (for MS detection) will behave in a proportionally similar manner under specific analytical conditions.
-
Critical Consideration: This approach is contingent on the determination of the Relative Response Factor (RRF) . The RRF corrects for differences in detector response between the analyte of interest and the reference standard.[1][2][3] An RRF value of 1.0 indicates an identical detector response, while a value other than 1.0 necessitates a correction to calculate the true concentration of the analyte.
Strategy 2: The Gold Standard - In-House Primary Standard
For the highest level of accuracy, particularly in regulatory filings or when establishing a new analytical method for long-term use, creating a well-characterized in-house primary standard is the preferred option.
-
Process: This involves either synthesizing or isolating (3-Allyl-4-methoxyphenyl)methanol, followed by rigorous purification (e.g., preparative HPLC or column chromatography). The purified compound's identity and purity must then be unequivocally established using a battery of analytical techniques.[4][5]
-
Characterization Techniques:
-
Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity: HPLC-UV (purity by area percent), Differential Scanning Calorimetry (DSC) for absolute purity, and Karl Fischer titration for water content.[5]
-
-
Trustworthiness: This method is self-validating as the purity is thoroughly documented, making it a traceable and authoritative standard for all subsequent analyses.[6][7]
Strategy 3: The Precision Approach - Isotope-Labeled Internal Standard
When dealing with complex sample matrices where extraction efficiency and matrix effects can introduce variability, the use of a stable isotope-labeled internal standard is a powerful strategy. While a labeled version of (3-Allyl-4-methoxyphenyl)methanol is unlikely to be available, a labeled version of a related compound, such as Eugenol-d3, can be employed.
-
Mechanism: The isotope-labeled standard is chemically identical to its unlabeled counterpart and will behave similarly during sample preparation and chromatography. However, it is distinguishable by its mass in a mass spectrometer. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any losses during sample processing will affect both the analyte and the standard equally, allowing for highly accurate quantification.
Comparative Overview of Reference Standard Strategies
| Strategy | Pros | Cons | Best Suited For |
| 1. Structurally Related CRM | - Cost-effective- Readily available standards[8]- Faster implementation | - Requires determination of RRF[9]- Potential for inaccuracy if RRF is not correctly established- Assumes similar stability and solubility | - Routine quality control- Process monitoring- Early-stage research |
| 2. In-House Primary Standard | - Highest accuracy and traceability- Eliminates the need for RRF- Serves as a long-term reference | - Time-consuming and resource-intensive- Requires extensive analytical expertise for characterization[4][5] | - Method validation for regulatory submissions- Development of pharmacopeial methods- Long-term quality control |
| 3. Isotope-Labeled Internal Standard | - Corrects for matrix effects and extraction variability- High precision and accuracy, especially with MS detection | - Labeled standards can be expensive- Requires MS detection- A labeled analog of the exact analyte may not be available | - Bioanalytical studies- Analysis in complex matrices (e.g., environmental, food samples)- Trace level quantification |
Workflow for Reference Standard Strategy Selection
The following diagram illustrates a logical workflow for selecting the appropriate reference standard strategy based on project requirements.
Caption: Decision workflow for selecting a reference standard strategy.
Comparative Analytical Methodologies
The choice between HPLC-UV and GC-MS depends on the volatility and thermal stability of the analyte and potential impurities, as well as the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for (3-Allyl-4-methoxyphenyl)methanol.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).[10][11]
-
Rationale: This composition provides a good balance of polarity for retaining and eluting moderately polar compounds like substituted benzyl alcohols. The mobile phase should be filtered and degassed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 280 nm.
-
Rationale: Aromatic compounds with ether and hydroxyl groups typically exhibit strong absorbance in this region. A PDA detector can be used to scan for the optimal wavelength and check for peak purity.
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the chosen reference standard (e.g., Eugenol) at 1 mg/mL in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range of the analyte.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Caption: General experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and selectivity, which is particularly useful for resolving and quantifying isomers.[12][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: This stationary phase provides good separation for a wide range of compounds, including aromatic isomers.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
Rationale: This program allows for the elution of solvents at a low temperature followed by a gradual increase to separate compounds based on their boiling points and interactions with the stationary phase.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection Mode:
-
Full Scan: Acquire data from m/z 40-450 to identify the compound and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For higher sensitivity and quantitative accuracy, monitor specific, abundant, and unique ions for the analyte and the standard.[13]
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane.
Caption: General experimental workflow for GC-MS analysis.
Method Validation and Performance Comparison
Regardless of the chosen strategy and analytical technique, the method must be validated to ensure it is fit for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Validation Parameters
The following table summarizes typical performance characteristics for the two proposed methods. Actual results will vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale & ICH Guideline Reference |
| Specificity | Demonstrated by peak purity analysis (PDA) and resolution from other components. | Demonstrated by unique retention time and mass spectrum/specific ion ratios. | The ability to assess the analyte unequivocally in the presence of other components. (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | A linear relationship between concentration and response over a defined range. (ICH Q2(R1)) |
| Range | Typically 0.5 - 100 µg/mL | Typically 0.05 - 20 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. (ICH Q2(R1)) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value. Assessed by spike/recovery experiments. (ICH Q2(R1)) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | Precision under the same operating conditions over a short interval of time. (ICH Q2(R1)) |
| - Intermediate Precision | ≤ 2.0% | ≤ 5.0% | Precision within-laboratory variations: different days, different analysts, different equipment. (ICH Q2(R1)) |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.01 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (ICH Q2(R1)) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1)) |
| Robustness | Assessed by small variations in mobile phase composition, pH, and temperature. | Assessed by small variations in flow rate, oven ramp rate, and inlet temperature. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. (ICH Q2(R1)) |
Conclusion and Recommendations
The accurate quantification of (3-Allyl-4-methoxyphenyl)methanol is achievable despite the lack of a dedicated certified reference standard.
-
For routine analysis and process control , the use of a structurally related certified standard , such as Eugenol, coupled with a properly determined Relative Response Factor (RRF), offers a pragmatic and efficient solution. The HPLC-UV method is robust and widely accessible for this purpose.
-
For applications requiring the highest level of accuracy and regulatory scrutiny , the development of an in-house primary standard is the most rigorous and defensible approach.
-
For trace-level quantification in complex matrices , GC-MS in SIM mode provides superior sensitivity and selectivity. The use of an isotope-labeled internal standard should be considered to enhance precision.
Ultimately, the selection of the reference standard and analytical methodology must be based on a thorough risk assessment of the project's goals, ensuring that the chosen approach is scientifically sound, validated, and fit for its intended purpose.
References
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
MICROSOLV. (2026, February 11). Relative Response Factor (RRF) in HPLC. [Link]
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
-
Syngene International Ltd. (2021, March 19). Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]
-
SciSpace. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. [Link]
-
ResearchGate. (n.d.). Validated RP-HPLC method to estimate eugenol from commercial formulations. [Link]
-
ResearchGate. (n.d.). Quantitative Analysis of Eugenol in Clove Extract by a Validated HPLC Method. [Link]
-
IUPAC. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
-
ResearchGate. (2025, October 26). Guidance for characterization of in-house reference materials for light element stable isotope analysis. [Link]
-
Journal of Advanced Scientific Research. (n.d.). Validated RP-HPLC Method to Estimate Eugenol from Jatiphaladi Churna. [Link]
-
IJCRT.org. (2022, May 5). Method Development and Validation of RP-HPLC Method for Determination of Eugenol-An Review. [Link]
-
The Pharma Innovation Journal. (2021, August 19). A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds. [Link]
-
PubMed. (2012, May 15). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. [Link]
Sources
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 3. veeprho.com [veeprho.com]
- 4. qvents.in [qvents.in]
- 5. resolvemass.ca [resolvemass.ca]
- 6. old.iupac.org [old.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing (3-Allyl-4-methoxyphenyl)methanol from its Structural Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and differentiation of molecular isomers are of paramount importance. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies to reliably distinguish (3-Allyl-4-methoxyphenyl)methanol from its closely related structural isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
(3-Allyl-4-methoxyphenyl)methanol, a substituted aromatic alcohol, presents a significant analytical challenge due to the number of possible positional isomers. The seemingly subtle shifts in the positions of the allyl, methoxy, and hydroxymethyl functional groups on the benzene ring can lead to a cascade of changes in the molecule's physicochemical properties. This guide will focus on a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide unambiguous structural elucidation.
The Challenge: A Family of Closely Related Isomers
The core challenge lies in the subtle structural variations among the isomers of (3-Allyl-4-methoxyphenyl)methanol. These include, but are not limited to, isomers where the functional groups are rearranged around the aromatic ring. For instance, a common and commercially significant isomer is Eugenol (4-Allyl-2-methoxyphenol).[1][2] Other related isomers include Chavibetol (2-methoxy-5-(prop-2-en-1-yl)phenol) and Isoeugenol, which itself exists as cis and trans isomers.[3][4][5] The similarity in their molecular weights and elemental compositions renders many basic analytical techniques insufficient for definitive identification.
Key Structural Isomers of (3-Allyl-4-methoxyphenyl)methanol:
-
(3-Allyl-4-methoxyphenyl)methanol: The primary analyte of interest.
-
Eugenol (4-Allyl-2-methoxyphenol): A well-known phenylpropanoid found in essential oils like clove oil.[1][2]
-
Chavibetol (5-Allyl-2-methoxyphenol): A structural isomer of eugenol.[3][4][5]
-
Isoeugenol (2-methoxy-4-(1-propenyl)phenol): Differs in the position of the double bond in the side chain and exists as (E) and (Z) isomers.[6]
-
(2-Allyl-3-methoxyphenyl)methanol: A positional isomer of the target analyte.[7]
-
(4-(Allyloxy)-3-methoxyphenyl)methanol: An isomer where the allyl group is attached to the oxygen of the hydroxyl group.[8]
This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and hyphenated chromatography techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the successful differentiation of these isomers.
The Analytical Arsenal: A Multi-pronged Approach
A robust and reliable differentiation strategy cannot rely on a single analytical technique. Instead, a combination of methods provides orthogonal data, leading to a confident structural assignment. The workflow we advocate for involves a synergistic application of spectroscopic and chromatographic techniques.
Caption: A multi-faceted analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between structural isomers.[9][10] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
Causality Behind Experimental Choices:
The key to differentiating aromatic isomers using NMR lies in analyzing the chemical shifts and coupling patterns of the protons on the benzene ring.[11][12] The substitution pattern dictates the symmetry of the molecule, which in turn governs the number of unique signals and their splitting patterns in the ¹H and ¹³C NMR spectra.[9]
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is of primary interest. The number of signals, their integration, and their coupling constants (J-values) provide a fingerprint of the substitution pattern. For example, a para-substituted ring often displays a characteristic pair of doublets, while ortho- and meta-substituted rings exhibit more complex splitting patterns.[13]
-
¹³C NMR: The number of signals in the aromatic region (110-160 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring. This can be a straightforward way to distinguish between isomers with different symmetries.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule, especially for complex spectra.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm for ¹H).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants.
-
Data Presentation: Predicted ¹H NMR Aromatic Region Characteristics
| Isomer | Predicted Aromatic Proton Signals | Expected Splitting Pattern |
| (3-Allyl-4-methoxyphenyl)methanol | 3 | 1 doublet, 1 singlet-like, 1 doublet of doublets |
| Eugenol (4-Allyl-2-methoxyphenol) | 3 | 1 doublet, 1 doublet of doublets, 1 singlet-like |
| Chavibetol (5-Allyl-2-methoxyphenol) | 3 | 1 doublet, 1 doublet of doublets, 1 singlet-like |
| (2-Allyl-3-methoxyphenyl)methanol | 3 | 1 triplet, 2 doublets |
Note: These are simplified predictions. Actual spectra may be more complex due to second-order effects.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] While it may not definitively distinguish all positional isomers on its own, it serves as a crucial confirmatory tool.
Causality Behind Experimental Choices:
The vibrational frequencies of chemical bonds are sensitive to their environment. Key absorptions to monitor for these isomers include:
-
O-H Stretch (Alcohol): A broad band typically in the region of 3200-3600 cm⁻¹.[15]
-
C-H Stretch (Aromatic): A sharp peak usually above 3000 cm⁻¹.[15]
-
C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[15]
-
C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ range. The exact position can be indicative of the type of alcohol (primary, secondary, tertiary) and whether the ether is aliphatic or aromatic.[16][17]
The "fingerprint region" (below 1500 cm⁻¹) is often complex but contains a wealth of structural information that can help differentiate between isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known spectral libraries and the spectra of the other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling Separation with Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[18] It is particularly well-suited for the analysis of volatile and thermally stable compounds like the isomers of (3-Allyl-4-methoxyphenyl)methanol.
Causality Behind Experimental Choices:
-
Gas Chromatography (GC): Isomers with different boiling points and polarities will elute from the GC column at different retention times. The choice of the stationary phase of the GC column is crucial for achieving good separation. A mid-polarity column (e.g., with a phenyl-substituted stationary phase) often provides good selectivity for aromatic isomers.[19]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule. While structural isomers have the same molecular weight, their fragmentation patterns can be subtly different, aiding in their identification. Derivatization, such as silylation, can sometimes enhance volatility and produce more diagnostic fragment ions.[20]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Injector: Split/splitless injector at a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of all components (e.g., start at 70 °C, ramp to 250 °C at 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass range that covers the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) and the spectra of the other isomers.
-
Data Presentation: Expected GC-MS Observations
| Isomer | Expected Retention Time Order | Key Mass Fragments (m/z) |
| (3-Allyl-4-methoxyphenyl)methanol | Intermediate | Molecular ion, fragments from loss of -OH, -CH₂OH, and cleavage of the allyl group |
| Eugenol | Varies with column polarity | Molecular ion, characteristic fragments |
| Chavibetol | Varies with column polarity | Molecular ion, characteristic fragments |
Note: The exact retention times will depend on the specific GC column and conditions used.
Caption: A simplified workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a highly versatile separation technique that is particularly useful for less volatile or thermally labile compounds.[21] For aromatic positional isomers, reversed-phase HPLC is a common choice.
Causality Behind Experimental Choices:
The separation of positional isomers in reversed-phase HPLC is influenced by subtle differences in their polarity and their interactions with the stationary phase.[22]
-
Stationary Phase: A C18 column is a good starting point, but for enhanced selectivity for aromatic isomers, a phenyl-hydride or pentafluorophenyl (PFP) stationary phase can be highly effective.[22][23][24] These phases offer π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient and the composition of the mobile phase are optimized to achieve the best resolution between the isomers.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, Phenyl-Hydride, or PFP).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled temperature (e.g., 30 °C) for reproducible retention times.
-
Detector: A UV detector set at a wavelength where the analytes have strong absorbance (e.g., 270-280 nm). A diode array detector (DAD) can provide spectral information to aid in peak identification.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Compare the retention times to those of authentic reference standards of the isomers.
-
Conclusion: A Synergistic Approach for Unambiguous Identification
By understanding the underlying principles of each technique and making informed experimental choices, researchers, scientists, and drug development professionals can confidently navigate the challenges of isomer analysis, ensuring the quality, safety, and efficacy of their products.
References
-
Brauer, G. M. (1963). Synthesis of Isomers of Eugenol. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(3), 253–258. [Link]
-
MiMeDB. (n.d.). Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579). MiMeDB. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
PubChem. (n.d.). Eugenol. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. (n.d.). Synthesis of isomers of eugenol. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2018). Isoeugenol and its constituent isomers: Human health tier II assessment. [Link]
-
Journal of Food Science and Technology. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. [Link]
-
Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
ResearchGate. (n.d.). Stable isomer geometries and binding energies of eugenol (H 2 O) 2.... [Link]
-
ResearchGate. (2006). GC-MS analysis of benzenoid and phenylpropanoid compounds produced by petunia petal tissue fed with Phe and 2 H 5. [Link]
-
Wikipedia. (n.d.). Eugenol. [Link]
-
National Center for Biotechnology Information. (2011). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
Agilent. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
-
ThaiScience. (n.d.). Betel-like-scented Piper Plants as Diverse Sources of Industrial and Medicinal Aromatic Chemicals. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
YouTube. (2022). Nuclear Magnetic Resonance (NMR) | How to differentiate aromatic isomers in 12 m #comunidadequimica. [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]
-
Grokipedia. (n.d.). Chavibetol. [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Internet Archive. (2012). Synthesis of isomers of eugenol. [Link]
-
Wikipedia. (n.d.). Chavibetol. [Link]
-
ResearchGate. (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
OSTI.GOV. (n.d.). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography coupled. [Link]
-
MDPI. (2017). Chemistry and utilization of phenylpropanoids including flavonoids, coumarins, and lignans. [Link]
-
Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wiley. (n.d.). Tris(3-methoxyphenyl)methanol. SpectraBase. [Link]
-
European Chemicals Agency. (n.d.). Substance Information. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]
-
SIELC Technologies. (2018). (4-Methoxyphenyl)methanol. [Link]
-
PubChem. (n.d.). Butylated Hydroxyanisole. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). (3-Methoxyphenyl) methanol, 3-methylbutyl ether. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (3,4-Dimethoxyphenyl)methanol radical. National Center for Biotechnology Information. [Link]
Sources
- 1. mimedb.org [mimedb.org]
- 2. Eugenol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Chavibetol - Wikipedia [en.wikipedia.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Page loading... [wap.guidechem.com]
- 8. 86534-11-4|(4-(Allyloxy)-3-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. azooptics.com [azooptics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. umpir.ump.edu.my [umpir.ump.edu.my]
- 20. researchgate.net [researchgate.net]
- 21. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 23. agilent.com [agilent.com]
- 24. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
Safety Operating Guide
(3-Allyl-4-methoxyphenyl)methanol: Proper Disposal Procedures
[1]
Executive Safety Summary
(3-Allyl-4-methoxyphenyl)methanol (often structurally related to Eugenyl alcohol or Methyleugenol derivatives) presents a unique disposal challenge due to its dual functionality: a reactive allyl group (susceptible to polymerization and autoxidation) and a benzyl alcohol moiety (combustible and oxidizable).
Unlike simple solvents, this compound cannot be indiscriminately bulked with general organic waste without evaluating its storage history and physical state. This guide outlines the precise protocols to neutralize risks associated with peroxide formation and exothermic polymerization during disposal.
Critical Hazard Profile
| Hazard Class | Risk Description | Operational Implication |
| Combustibility | High flash point liquid/solid (approx. >110°C).[1] | Classified as D001 (Ignitable) if in flammable solvent solution. |
| Reactivity | Allylic C-H bonds are prone to radical autoxidation. | Peroxide Risk: Aged containers (>12 months) must be tested before disposal. |
| Polymerization | The allyl double bond can polymerize exothermically. | Segregation: Do NOT mix with strong Lewis acids (e.g., AlCl₃, BF₃) or cationic initiators in waste drums. |
| Toxicity | Irritant (Skin/Eye); Potential Sensitizer.[2][3] | PPE: Double nitrile gloves and face shield required during waste transfer. |
Waste Stream Classification & Decision Logic
Before initiating disposal, you must categorize the material based on its physical state and age. Use the following decision matrix to determine the correct waste stream.
Figure 1: Disposal Decision Matrix
Caption: Workflow for determining the safety status and appropriate waste stream for allylic benzyl alcohol derivatives.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: Reaction mother liquors, flash chromatography fractions, or pure liquid samples.
-
Segregation: Ensure the "Non-Halogenated Organic" waste container is free of strong oxidizers (Nitric acid, Chromic acid) and cationic polymerization initiators.
-
Dilution (Recommended): If disposing of pure material (>50 mL), dilute to <10% concentration with a compatible combustible solvent (e.g., Ethanol, Acetone, or Ethyl Acetate). This acts as a heat sink in case of unexpected exothermic activity.
-
Transfer:
-
Work inside a fume hood.[4]
-
Use a funnel with a grounding wire if transferring into a metal drum (to prevent static discharge, though less critical for high-flashpoint alcohols, it is best practice).
-
-
Labeling:
-
Primary Constituent: Ethanol/Acetone (Solvent).
-
Contaminant: (3-Allyl-4-methoxyphenyl)methanol (<10%).
-
Hazard Checkboxes: Flammable, Irritant.
-
Protocol B: Solid Waste (Pure Compound)
Applicability: Expired pure solids, contaminated weighing boats, or dried residues.
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Double Bagging: Place the primary container (vial/bottle) inside a clear polyethylene bag before placing it in the waste drum. This contains any potential leakage if the primary glass breaks.
-
Labeling:
-
Chemical Name: (3-Allyl-4-methoxyphenyl)methanol.
-
Hazards: Irritant, Combustible Solid.[3]
-
RCRA Status: Non-regulated (unless characteristic for ignitability).
-
Protocol C: Management of Peroxide-Contaminated Material
Applicability: Containers older than 12 months or showing crystal formation around the cap.
-
Do Not Open: If solid crystals are visible around the cap, do not attempt to open . Contact your EHS Hazardous Materials team immediately for remote opening or detonation.
-
Testing (If safe to open): Use a commercial peroxide test strip.
Spill Management & Emergency Response
In the event of a spill, speed and containment are vital to prevent the material from entering drains (aquatic toxicity).
Figure 2: Spill Response Workflow
Caption: Immediate operational response flow for laboratory spills of (3-Allyl-4-methoxyphenyl)methanol.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, dry sand, or "Universal" spill pads (avoid cellulose-based absorbents if concentrated oxidizers are nearby, though safe for this compound alone).
-
Solvent: Isopropanol or Ethanol (for final surface wipe-down).
-
Waste Bags: 6-mil yellow hazardous waste bags.
Regulatory Compliance & Chemical Compatibility
US EPA / RCRA Classification
This compound is not listed on the P-list (Acutely Hazardous) or U-list (Toxic Waste).[1] However, waste generators must characterize it based on properties:
| Regulatory Parameter | Status | Code |
| Ignitability | Likely (if liquid flash point <60°C). | D001 |
| Corrosivity | pH Neutral. | N/A |
| Reactivity | Stable under normal conditions. | N/A |
| Toxicity (TCLP) | Not a TCLP metal/organic. | N/A |
Compatibility Matrix
| Incompatible With | Reaction Risk |
| Strong Oxidizers (HNO₃, HClO₄) | Fire/Explosion (Oxidation of alcohol/allyl group). |
| Lewis Acids (AlCl₃, BF₃) | Rapid Polymerization (Exothermic). |
| Acid Chlorides/Anhydrides | Vigorous reaction generating HCl gas/Heat. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 332, Eugenol (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. leap.epa.ie [leap.epa.ie]
- 3. (4-Methoxy-3-methylphenyl)methanol AldrichCPR 114787-91-6 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
